Product packaging for Perezone(Cat. No.:CAS No. 3600-95-1)

Perezone

Katalognummer: B1216032
CAS-Nummer: 3600-95-1
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: JZXORCGMYQZBBQ-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Perezone has been reported in Coreopsis senaria, Acourtia nana, and other organisms with data available.
isolated from roots of Pereziae adnata;  structure given in Merck Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1216032 Perezone CAS No. 3600-95-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

3600-95-1

Molekularformel

C15H20O3

Molekulargewicht

248.32 g/mol

IUPAC-Name

3-hydroxy-5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h6,8,10,18H,5,7H2,1-4H3/t10-/m1/s1

InChI-Schlüssel

JZXORCGMYQZBBQ-SNVBAGLBSA-N

Isomerische SMILES

CC1=CC(=O)C(=C(C1=O)O)[C@H](C)CCC=C(C)C

Kanonische SMILES

CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C

Synonyme

perezone

Herkunft des Produkts

United States

Foundational & Exploratory

Perezone: A Technical Guide to Natural Sources, Isolation, and Biological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of perezone, a sesquiterpenoid quinone first isolated in Mexico in 1852.[1][2] Recognized for its significant pharmacological activities, this guide details its natural origins, comparative isolation protocols, and its interactions with key biological pathways.[1][3] All quantitative data is presented in tabular format for clarity, and experimental workflows and signaling pathways are visualized using standardized diagrams.

Natural Sources of this compound

This compound, also known as pipitzaoic acid, is a secondary metabolite primarily isolated from the roots of plants belonging to the Acourtia and Perezia genera (family Asteraceae).[4][5] The most commonly cited sources are Acourtia platyphilla and Acourtia cordata.[1][6][7] The concentration of this compound in wild plants can be influenced by edaphic factors such as the soil's total phosphorus, total nitrogen, and organic matter content.[6]

Isolation and Purification Methodologies

The extraction of this compound from its natural plant sources involves several stages, from initial solvent extraction to final purification. A variety of methods, ranging from conventional heating to modern green chemistry approaches, have been developed and compared.

General Experimental Workflow

The isolation process typically begins with the dried and milled roots of the source plant. The powdered material undergoes an extraction process to separate the target molecule from the bulk plant matter. Following extraction, the crude extract is filtered and the solvent is removed, often under vacuum, to yield the this compound, which crystallizes as yellow crystals.[1][7]

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_final Final Product P1 Roots of Acourtia sp. P2 Drying P1->P2 P3 Milling P2->P3 E1 Solvent Addition (e.g., n-hexane) P3->E1 E2 Energy Application E1->E2 E3 Filtration E2->E3 Extract E4 Solvent Evaporation (Vacuum) E3->E4 F1 This compound Crystals E4->F1 M1 Mantle Heating M1->E2 M2 Microwave (MWE) M2->E2 M3 Infrared (NIR) M3->E2 M4 Ultrasound (US) M4->E2 M5 Supercritical CO₂ (scCO₂) M5->E2

Fig. 1: General workflow for the isolation of this compound from plant roots.
Detailed Experimental Protocols

Protocol 1: Conventional Mantle Heating (MH) Extraction [1]

  • Mix 5.0 g of dried and milled Acourtia platyphilla roots with 30 mL of n-hexane.

  • Reflux the mixture for 3 hours using a standard mantle heater.

  • After the reflux period, filter the extract to remove solid plant material.

  • Dry the filtered extract under vacuum to remove the n-hexane.

  • The resulting pure product is then analyzed to determine the yield.

Protocol 2: Near-Infrared (NIR) Irradiation Assisted Extraction [1] This protocol has multiple variations:

  • NIR-1 (Solvent-less, Post-irradiation Wash): Irradiate 5.0 g of the root sample for 15 minutes at 121°C without a solvent. After cooling, wash the sample with 30 mL of n-hexane.

  • NIR-2 (With Solvent): Mix 5.0 g of the roots with 30 mL of n-hexane. Irradiate the mixture for 15 minutes at 121°C. The irradiation is performed in three 5-minute intervals, with a 5-minute pause between each to prevent solvent boiling and projection.

  • NIR-3: This method follows a similar procedure to NIR-2 but under different instrumental conditions to achieve a higher energy transfer, resulting in a significantly higher yield.[1]

Protocol 3: Supercritical Carbon Dioxide (scCO₂) Extraction [1]

  • Place 20.0 g of milled root into the extraction vessel.

  • Expose the sample to supercritical CO₂ fluid at optimal solubility conditions (e.g., 9.30 MPa and 323.15 K).[1]

  • Maintain the extraction for a designated period (e.g., 6, 10, 12, or 24 hours).

  • Collect the extracted this compound. The yield is dependent on the contact time with the supercritical fluid.

Quantitative Data and Yield Comparison

The efficiency of this compound extraction varies significantly with the chosen methodology. Green chemistry approaches, such as NIR-assisted extraction, have been shown to dramatically increase yields compared to conventional methods.

Table 1: Comparison of this compound Extraction Methods from Acourtia platyphilla [1]

Method Activating Source Yield (%) Standard Deviation Selectivity (%)
MH Mantle Heating 1.652 0.119 19.784
NIR-1 Near-Infrared 1.656 0.027 32.745
NIR-2 Near-Infrared 2.036 0.043 N/A
NIR-3 Near-Infrared 6.271 0.554 N/A
scCO₂-6h Supercritical CO₂ 0.567 N/A N/A
scCO₂-10h Supercritical CO₂ 1.817 N/A N/A
scCO₂-12h Supercritical CO₂ 2.243 N/A N/A

| scCO₂-24h | Supercritical CO₂ | 2.495 | N/A | N/A |

Data sourced from a comparative study on extraction techniques.[1]

Table 2: this compound Yield from Acourtia cordata under Different Growth Conditions [7]

Culture Condition Plant Part Average Yield (mg/g dry weight)
In Vitro Roots 5.21
Ex Vitro (12 weeks) Roots 2.4
Ex Vitro (31 weeks) Roots 43.6

| Wild Plants | Roots | 76.5 |

Yields from ex vitro plants increased logarithmically over time, approaching levels found in wild specimens.[7]

Physicochemical Characterization

The identity and purity of isolated this compound are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

Technique Key Signals / Wavelengths (λmax) Reference
¹H NMR Complete assignment of chemical shifts and coupling constants has been performed using iterative spectra analysis software. [8]
¹³C NMR Full spectral data available in specialized literature. [9]
IR Spectroscopy Characteristic peaks corresponding to hydroxyl, carbonyl, and C=C stretching vibrations. [10]

| UV-Vis Spectroscopy | Absorption at λmax = 408 nm with a shoulder at λmax = 562 nm in the presence of a base like fluoride, indicating deprotonation. |[11] |

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis through caspase-dependent pathways.[12][13]

Induction of Apoptosis via Caspase Activation

This compound has been shown to induce morphological changes in cancer cells, such as pyknosis and cytoplasmic vacuolization, which are hallmarks of apoptosis.[12] This process involves the increased expression of key initiator and executioner caspases.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Mito Mitochondrial Stress This compound->Mito Receptor Death Receptors (e.g., CD95L, TRIAL) This compound->Receptor Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Receptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: this compound-induced apoptosis via intrinsic and extrinsic caspase pathways.[4][12]
Inhibition of PARP-1

Poly (ADP-ribose) polymerase 1 (PARP-1) is an enzyme that is over-expressed in many cancer cells. This compound and its analogues act as PARP-1 inhibitors, which is a key mechanism for their anti-neoplastic activity, particularly against glioblastoma and triple-negative breast cancer.[14][15]

G cluster_cancer_cell Cancer Cell PARP PARP-1 (Over-expressed) DNA_Repair DNA Damage Repair PARP->DNA_Repair enables Apoptosis Cell Death (Apoptosis) PARP->Apoptosis inhibition leads to Cell_Survival Cell Proliferation & Survival DNA_Repair->Cell_Survival promotes This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PARP

Fig. 3: Mechanism of this compound as a PARP-1 inhibitor in cancer cells.[14][15]

References

Perezone's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perezone, a naturally occurring sesquiterpenoid quinone, has demonstrated significant cytotoxic effects against a spectrum of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer activity. The primary modes of action identified are the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the inhibition of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). These events culminate in the activation of apoptotic pathways and cell cycle arrest, leading to cancer cell death. This document synthesizes the current understanding of this compound's effects on cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound's anticancer effects are primarily attributed to a dual mechanism involving the induction of excessive intracellular ROS and the direct inhibition of PARP-1. This two-pronged attack disrupts cellular homeostasis and overwhelms the cancer cell's survival mechanisms.

Induction of Oxidative Stress

This compound, as a quinone, can undergo redox cycling, a process that generates superoxide radicals and other reactive oxygen species. This surge in ROS leads to a state of oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and DNA.[1][2] This oxidative damage is a key trigger for the initiation of apoptosis.

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

This compound has been identified as an inhibitor of PARP-1, a nuclear enzyme crucial for DNA repair.[1][2][3] By inhibiting PARP-1, this compound prevents the repair of DNA single-strand breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. This accumulation of DNA damage is a potent signal for apoptosis.

Quantitative Data: Cytotoxicity and Enzyme Inhibition

The cytotoxic and inhibitory activities of this compound and its derivatives have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundK562 (Leukemia)Not explicitly stated, but showed concentration-dependent decreased viability[3]
This compoundU-251 (Astrocytoma)6.83 ± 1.64[4]
This compoundU373 (Glioblastoma)51.20[5]
This compound AngelateU373 (Glioblastoma)6.44[5]
Phenyl glycine this compoundU-251 (Astrocytoma)2.60 ± 1.69[4]
This compoundPARP-1 Enzyme Inhibition181.5[3]
This compound AngelatePARP-1 Enzyme Inhibition5.25[2]

Signaling Pathways

This compound triggers a cascade of signaling events that ultimately lead to programmed cell death. The primary pathways implicated are the intrinsic and extrinsic apoptotic pathways, initiated by oxidative stress and DNA damage.

This compound-Induced Apoptosis Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Perezone_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PARP1_Inhibition PARP-1 Inhibition This compound->PARP1_Inhibition DNA_Damage ↑ DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria PARP1_Inhibition->DNA_Damage DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations & Durations) Start->Treatment Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->Viability ROS_Detection ROS Detection (e.g., DCFH-DA) Treatment->ROS_Detection PARP1_Assay PARP-1 Inhibition Assay Treatment->PARP1_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (Caspases, Bcl-2 family) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis ROS_Detection->Data_Analysis PARP1_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

References

Perezone: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perezone, a sesquiterpenoid quinone naturally occurring in the roots of plants from the Perezia genus, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the screening methodologies used to evaluate the biological potential of this compound, with a focus on its anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols, quantitative data summaries, and visual representations of its mechanisms of action are presented to facilitate further research and drug development efforts.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through two key pathways: the generation of reactive oxygen species (ROS) and the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2][3]

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines, providing a comparative view of its potency.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
U-251Astrocytoma6.83 ± 1.64[4][5]
U373Glioblastoma51.20 ± 0.3[3]
K562LeukemiaConcentration-dependent[2][6][7]
PC-3Prostate CancerActive[2][8]
HCT-15Colorectal CancerActive[2][8]
SKLU-1Lung CancerActive[2][8]

Table 2: Cytotoxic Activity of this compound Derivatives

DerivativeCell LineCancer TypeIC50 (µM)Reference
Phenyl glycine this compoundU-251Astrocytoma2.60 ± 1.69[4][5]
This compound angelateU373Glioblastoma6.44 ± 1.6[3]
Hydroxythis compound monoangelateMDA-MB-231Triple Negative Breast Cancer3.53[1]
Amino derivative 3aHCT-15Colorectal Cancer7.5 ± 0.3[8]
Amino derivative 3hK-562Leukemia4.5 ± 0.4[8]

Table 3: Cytotoxicity in Non-Tumoral Cell Lines

CompoundCell LineCell TypeIC50 / LD50Reference
This compoundSVGp12Non-tumoral glialIC50 = 28.54 ± 1.59 µM[4][5]
Phenyl glycine this compoundSVGp12Non-tumoral glialIC50 = 31.87 ± 1.54 µM[4][5]
This compoundLD50 = 500 mg/Kg[4][5]
Phenyl glycine this compoundLD50 = 2000 mg/Kg[4][5]
This compound angelateRat glial cellsIC50 = 173.66 ± 1.6 µM[3]
Hydroxythis compound monoangelateVero cellsIC50 = 313.92 µM[1]
Hydroxythis compound monoangelateHuman lymphocytesIC50 = 221.46 µM[1]
Experimental Protocols
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Cell Treatment: Treat cells with this compound for the appropriate duration.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.

  • Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways

This compound's anticancer activity is mediated through the induction of apoptosis, which involves the activation of caspases and the inhibition of the DNA repair enzyme PARP-1.[2][4][5]

perezone_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros parp1 PARP-1 Inhibition This compound->parp1 mitochondria Mitochondrial Dysfunction ros->mitochondria dna_damage DNA Damage parp1->dna_damage caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptotic signaling pathways.

The experimental workflow for screening the anticancer activity of this compound is a multi-step process.

anticancer_workflow start Start: this compound and Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_assay Apoptosis Assays (Annexin V/PI) ic50->apoptosis_assay ros_assay ROS Detection (DCFH-DA) ic50->ros_assay parp1_assay PARP-1 Inhibition Assay ic50->parp1_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis ros_assay->pathway_analysis parp1_assay->pathway_analysis

Caption: Experimental workflow for anticancer activity screening.

Antimicrobial Activity

Early studies have indicated that this compound possesses antimicrobial properties. It has been found to be effective against a variety of microorganisms, including bacteria and fungi.

Reported Antimicrobial Spectrum

This compound has shown activity against the following microorganisms:

  • Streptococcus pyogenes[9]

  • Staphylococcus aureus[9]

  • Candida albicans[9]

Experimental Protocols
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Antioxidant Activity

The quinone structure of this compound suggests potential antioxidant or pro-oxidant activity. Studies have explored the antioxidant properties of this compound derivatives.

Quantitative Antioxidant Data

Table 4: Antioxidant Activity of a this compound Derivative

DerivativeAssayIC50 (µM)Reference
Amino derivative 3cTBARS5.564 ± 0.24[8]
Experimental Protocols
  • Sample Preparation: Prepare a lipid-rich sample (e.g., brain homogenate) and induce lipid peroxidation.

  • Compound Treatment: Add different concentrations of the this compound derivative to the sample.

  • Reaction: Add thiobarbituric acid (TBA) reagent and heat the mixture.

  • Absorbance Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm.

  • Data Analysis: A decrease in absorbance indicates inhibition of lipid peroxidation. Calculate the IC50 value.

Other Biological Activities

This compound has also been shown to interact with biological membranes and affect electron transport in mitochondria.[10] This suggests that its biological effects may be multifaceted and extend beyond its direct cytotoxic and antimicrobial actions.

Conclusion

This compound is a natural product with a diverse and potent range of biological activities, most notably its anticancer effects. The methodologies outlined in this guide provide a framework for the systematic screening and evaluation of this compound and its derivatives. The pro-apoptotic mechanism, involving ROS generation and PARP-1 inhibition, presents a compelling avenue for the development of novel anticancer therapeutics. Further research into its antimicrobial and antioxidant properties, as well as its effects on cellular metabolism, is warranted to fully elucidate its therapeutic potential.

References

The Perezone Biosynthetic Pathway in Acourtia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Perezone, a sesquiterpene quinone found in the rhizomes of plants belonging to the genus Acourtia, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through biotechnological approaches and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway in Acourtia, integrating data from proteomic studies and proposing a putative pathway based on analogous biosynthetic routes of other sesquiterpene quinones. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction

This compound is a naturally occurring p-benzoquinone with a sesquiterpenoid side chain. It is predominantly isolated from the rhizomes of Acourtia species, particularly Acourtia cordata. The molecule has been the subject of extensive chemical and pharmacological studies, but its complete biosynthetic pathway has not yet been fully elucidated. This guide aims to consolidate the existing information and provide a scientifically grounded hypothesis for the entire pathway, from primary metabolites to the final this compound molecule.

The Mevalonate (MVA) Pathway: The Starting Point for this compound Biosynthesis

The biosynthesis of this compound, like all sesquiterpenoids in plants, originates from the mevalonate (MVA) pathway, which takes place in the cytosol. This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Proteomic analyses of high this compound-producing Acourtia cordata plants have shown an over-expression of key enzymes involved in the MVA pathway, indicating a metabolic pull towards terpenoid biosynthesis[1]. The initial steps of this pathway are well-established and are summarized below.

Key Upstream Enzymes in this compound Biosynthesis:

  • Acetyl-CoA C-acetyltransferase: Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Hydroxymethylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • HMG-CoA reductase (HMGR): Reduces HMG-CoA to mevalonate, a key regulatory step in the MVA pathway.

  • Mevalonate kinase (MVK) and Phosphomevalonate kinase (PMVK): Phosphorylate mevalonate in two successive steps to yield mevalonate-5-diphosphate.

  • Mevalonate-5-diphosphate decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-diphosphate to produce IPP.

  • Isopentenyl pyrophosphate isomerase (IPI): Isomerizes IPP to DMAPP.

These initial steps culminate in the formation of geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.

  • Geranyl Diphosphate Synthase (GPPS): Condenses one molecule of DMAPP and one molecule of IPP to form the C10 compound, GPP.

  • Farnesyl Diphosphate Synthase (FPPS): Adds another molecule of IPP to GPP to produce the C15 compound, FPP[1]. The upregulation of FPPS is strongly correlated with high this compound content in A. cordata[1].

Putative Biosynthetic Pathway from Farnesyl Diphosphate to this compound

The enzymatic steps converting FPP to this compound in Acourtia have not been experimentally verified. However, based on the biosynthesis of other sesquiterpene quinones and related compounds, a putative pathway can be proposed. This hypothetical pathway involves three key stages:

  • Cyclization of FPP: A terpene synthase (TPS) or cyclase catalyzes the cyclization of the linear FPP molecule to form a bicyclic sesquiterpene scaffold.

  • Hydroxylation and Aromatization: Cytochrome P450 monooxygenases (CYPs) are likely involved in the hydroxylation of the sesquiterpene intermediate, leading to the formation of a hydroquinone.

  • Oxidation to a Quinone: An oxidase or dehydrogenase would then catalyze the final oxidation of the hydroquinone to the p-benzoquinone structure of this compound.

G

Figure 1: Proposed biosynthetic pathway of this compound in Acourtia.

Quantitative Data

Proteomic studies on wild Acourtia cordata plants have revealed significant variation in this compound content. This data is crucial for selecting high-yielding strains for cultivation and for understanding the regulation of the biosynthetic pathway.

Plant CategoryThis compound Content (mg g⁻¹ of rhizome)Reference
High Producers4.474 - 7.757[1]
Medium Producers2.881 - 4.169[1]
Low Producers0.329 - 2.21[1]

Table 1: this compound content in rhizomes of wild Acourtia cordata plants.

Experimental Protocols

Extraction and Quantification of this compound from Acourtia Rhizomes

This protocol is adapted from the methodology used in studies of A. cordata.

Materials:

  • Dried rhizomes of Acourtia

  • n-hexane

  • Methanol

  • Grinder or mortar and pestle

  • Maceration flasks

  • Rotary evaporator or extraction chamber

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • This compound standard

Procedure:

  • Sample Preparation: Dry the Acourtia rhizomes at room temperature and grind them into a fine powder.

  • Extraction:

    • Weigh 2.0 g of the dried, ground rhizome tissue.

    • Place the powder in a maceration flask and add 20.0 mL of n-hexane.

    • Allow the mixture to macerate for 3 days at room temperature with occasional shaking.

    • Repeat the extraction process two more times with fresh n-hexane.

    • Combine the n-hexane extracts.

  • Solvent Evaporation: Evaporate the solvent from the combined extracts using a rotary evaporator or in an extraction chamber at room temperature until a dry residue is obtained.

  • Sample Preparation for GC-MS: Dissolve the dried extract in a known volume of methanol.

  • GC-MS Analysis:

    • Inject an aliquot of the methanolic solution into the GC-MS system.

    • The identification and quantification of this compound are based on its retention time and mass fragmentation pattern (m/z 166, 191, 205, and 248) compared to a this compound standard.

G Start Dried Acourtia Rhizomes Grinding Grinding Start->Grinding Extraction Maceration with n-hexane (3x) Grinding->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Dissolving Dissolving in Methanol Evaporation->Dissolving Analysis GC-MS Analysis Dissolving->Analysis

Figure 2: Workflow for this compound extraction and quantification.

Farnesyl Diphosphate Synthase (FPPS) Activity Assay

A standard method to assay FPPS activity involves the use of radiolabeled substrates.

Materials:

  • Purified FPPS enzyme or plant protein extract

  • [¹⁴C]Isopentenyl pyrophosphate (IPP)

  • Geranyl pyrophosphate (GPP)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and dithiothreitol)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of GPP, and [¹⁴C]IPP.

    • Initiate the reaction by adding the purified FPPS enzyme or the plant protein extract.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a quenching solution (e.g., a saturated NaCl solution).

    • Extract the radioactive product, [¹⁴C]farnesyl pyrophosphate, with an organic solvent (e.g., water-saturated butanol).

  • Quantification:

    • Transfer the organic phase containing the [¹⁴C]FPP to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate the enzyme activity based on the amount of [¹⁴C]FPP produced over time.

G Start Prepare Reaction Mixture (Buffer, GPP, [¹⁴C]IPP) AddEnzyme Add FPPS Enzyme/Extract Start->AddEnzyme Incubation Incubate at Optimal Temperature AddEnzyme->Incubation Termination Terminate Reaction Incubation->Termination Extraction Extract with Organic Solvent Termination->Extraction Quantification Measure Radioactivity (Liquid Scintillation Counting) Extraction->Quantification

Figure 3: Workflow for FPPS activity assay.

Future Directions

The complete elucidation of the this compound biosynthetic pathway in Acourtia requires further investigation. Key areas for future research include:

  • Identification and characterization of the terpene synthase(s) responsible for the cyclization of FPP.

  • Functional analysis of cytochrome P450 monooxygenases from Acourtia to identify those involved in the hydroxylation and aromatization steps.

  • Identification of the oxidase or dehydrogenase that catalyzes the final step of this compound formation.

  • Transcriptomic and genomic analyses of Acourtia species to identify candidate genes involved in the entire pathway.

  • Metabolic engineering of microbial or plant systems for the heterologous production of this compound.

By addressing these research questions, a more complete understanding of this compound biosynthesis will be achieved, paving the way for its sustainable production and the development of novel therapeutic agents.

References

Perezone: A Technical Guide on Solubility, Stability, and Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of perezone, a naturally occurring sesquiterpene quinone. It is designed to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively work with this compound. This document outlines experimental protocols for determining key physicochemical properties and visualizes its known biological signaling pathways.

This compound Solubility

Qualitative Solubility Profile

This compound is generally described as a yellow crystalline solid.[1] Based on its use in various chemical and biological studies, its solubility can be inferred in several common organic solvents. It is frequently extracted from its natural sources using solvents like n-hexane and ethyl acetate.[2] For chemical reactions and biological assays, it has been dissolved in solvents such as methanol, ethanol, acetone, and chloroform.[2][3][4] In silico studies have also predicted its solubility characteristics, providing theoretical Log S values.[5]

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolventQualitative SolubilityReference
Non-polar n-HexaneSoluble (used for extraction)[2]
ChloroformSoluble (used in NMR studies)[1]
Polar Aprotic AcetoneSoluble (used for extraction)[3][4]
Ethyl AcetateSoluble (used for extraction)[2]
Polar Protic MethanolSoluble[2][3][4]
EthanolSoluble[2][4]
WaterPractically Insoluble
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6][7] This protocol outlines the steps to quantitatively measure the solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, n-hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[6]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker with precise temperature control (e.g., 25 °C and 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of excess solid.

    • To completely separate the dissolved and undissolved this compound, centrifuge the samples at a high speed.[9]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.[10]

    • Accurately dilute the filtered solution with a suitable solvent (mobile phase of the HPLC method is often a good choice) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC-UV method. The wavelength of detection should be set to the λmax of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the calibration curve. The solubility is typically expressed in mg/mL or mol/L.[11]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equilibration Agitate at controlled temperature (24-48h) prep2->equilibration separation1 Sedimentation equilibration->separation1 separation2 Centrifugation separation1->separation2 analysis1 Filter supernatant separation2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for determining this compound solubility.

This compound Stability

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. This section provides a framework for evaluating the stability of this compound under various stress conditions.

Factors Affecting Stability

The stability of this compound can be influenced by several factors, including:

  • pH: The acidity or basicity of a solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation.

Table 2: Template for this compound Stability Data

Stress ConditionParameterValue
Acidic Hydrolysis (e.g., 0.1 M HCl) Half-life (t½)To be determined
Degradation Rate Constant (k)To be determined
Basic Hydrolysis (e.g., 0.1 M NaOH) Half-life (t½)To be determined
Degradation Rate Constant (k)To be determined
Oxidative Degradation (e.g., 3% H₂O₂) Half-life (t½)To be determined
Degradation Rate Constant (k)To be determined
Thermal Degradation (e.g., 60 °C) Half-life (t½)To be determined
Degradation Rate Constant (k)To be determined
Photolytic Degradation (e.g., UV light) Half-life (t½)To be determined
Degradation Rate Constant (k)To be determined
Experimental Protocol: Forced Degradation Studies of this compound

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[12]

Materials:

  • This compound (solid)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and other solvents

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven or water bath with temperature control

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a specific temperature (e.g., 60 °C) for a defined period.[13]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at a specific temperature for a defined period.[13]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.[14]

    • Thermal Degradation: Expose a solution of this compound to a high temperature (e.g., 60-80 °C) for a defined period.[14]

    • Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber for a defined period.[15]

  • Sample Analysis:

    • At various time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Data Analysis:

    • Monitor the decrease in the peak area of this compound over time.

    • Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) for first-order reactions.[16]

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[17]

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics

Caption: Workflow for this compound stability testing.

Core Signaling Pathways of this compound

This compound has been shown to exert its biological effects, particularly its anticancer activity, through the modulation of specific signaling pathways, primarily leading to apoptosis (programmed cell death).

Induction of Apoptosis

This compound can induce apoptosis through both caspase-dependent and caspase-independent mechanisms.[18] A key target in its mechanism of action is the enzyme Poly (ADP-ribose) polymerase-1 (PARP-1).[19]

  • PARP-1 Inhibition: this compound has been shown to inhibit the activity of PARP-1.[19] PARP-1 is a key enzyme involved in DNA repair. Its inhibition in cancer cells, which often have compromised DNA repair mechanisms, can lead to an accumulation of DNA damage and trigger apoptosis.[5]

  • Caspase Activation: The apoptotic process induced by this compound involves the activation of caspases, which are a family of proteases that execute the cell death program.[18]

  • Mitochondrial Pathway: this compound may also induce the intrinsic pathway of apoptosis by altering the mitochondrial electron transport chain.[5]

This compound-Induced Apoptosis Signaling Pathway

G cluster_cell Cancer Cell This compound This compound parp1 PARP-1 This compound->parp1 inhibition mitochondria Mitochondria This compound->mitochondria potential direct effect dna_damage DNA Damage Accumulation parp1->dna_damage prevents repair dna_damage->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: this compound's pro-apoptotic signaling.

This technical guide provides a foundational understanding of this compound's solubility and stability, along with detailed protocols for their experimental determination. The visualization of its core signaling pathway offers insights into its mechanism of action, which is valuable for further research and development.

References

Perezone: A Sesquiterpene Quinone from Traditional Medicine to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Discovery, Traditional Use, and Molecular Mechanisms of Perezone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a naturally occurring sesquiterpene quinone, holds the distinction of being the first secondary metabolite isolated in the New World.[1] Historically used in traditional medicine for a variety of ailments, modern scientific investigation has unveiled its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of this compound, from its historical discovery and traditional applications to a detailed analysis of its molecular mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes its known signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Historical Discovery and Traditional Use

First Isolation in the New World

This compound, also known as pipitzaoic acid, was first isolated in 1852 by Leopoldo Río de la Loza from the roots of plants of the genus Perezia (now classified as Acourtia).[2] This event marks a significant milestone in the history of natural product chemistry, as this compound is recognized as the first secondary metabolite to be isolated in a crystalline form in the Americas.[1]

Ethnobotanical and Traditional Medicinal Uses

Plants of the Acourtia and Perezia genera have a history of use in traditional medicine, primarily in Mexico and South America. Decoctions of Acourtia microcephala have been traditionally used to induce rapid bowel movements and to treat ailments such as fever, colds, and headaches. In South American traditional medicine, other species of the Perezia genus have been utilized for various purposes: Perezia multiflora for postpartum hemorrhage, Perezia pinnatifida as a sedative, and Perezia purpurata for its anti-inflammatory properties.

A notable link between a this compound-related compound and traditional use is the identification of hydroxythis compound monoangelate as a laxative principle in certain Perezia species used in Mexican folk medicine. This provides a direct ethnobotanical correlation to the observed biological effects of this compound derivatives.

Physicochemical Properties and Extraction

This compound is a sesquiterpenoid quinone with the chemical formula C₁₅H₂₀O₃. It is a yellow, crystalline solid.

Extraction Protocols

Several methods have been developed for the extraction of this compound from the roots of Acourtia platyphilla.

3.1.1 Conventional Thermal Extraction

A standard laboratory procedure involves solvent extraction with n-hexane.

  • Protocol:

    • Dry and mill the roots of Acourtia platyphilla.

    • Mix 5 grams of the powdered root material with 30 mL of n-hexane.

    • Reflux the mixture for 3 hours.

    • Filter the extract to remove solid plant material.

    • Dry the filtrate under vacuum to yield the crude this compound extract.

    • Further purification can be achieved by column chromatography on silica gel.

3.1.2 Green Extraction Methods

More environmentally friendly methods have been explored, including supercritical CO₂ extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). Supercritical CO₂ extraction, for instance, has been shown to provide better yields of this compound compared to conventional heating with n-hexane.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It also possesses anti-inflammatory, antioxidant, and antimicrobial properties.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Its pro-apoptotic effects are primarily mediated through two interconnected signaling pathways: the induction of reactive oxygen species (ROS) and the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).

4.1.1 Induction of Reactive Oxygen Species (ROS)

This compound, as a quinone, can undergo redox cycling to generate ROS, leading to oxidative stress and subsequent cell death in cancer cells. This process is thought to involve the following steps:

  • Diagram of this compound-Induced ROS Generation:

perezone_ros_pathway This compound This compound Nox4 NADPH Oxidase 4 (Nox4) This compound->Nox4 Activates NQO1 NAD(P)H:Quinone Oxidoreductase 1 (NQO1) This compound->NQO1 Activates ROS Reactive Oxygen Species (ROS) Nox4->ROS NQO1->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound-induced ROS generation pathway.

4.1.2 PARP-1 Inhibition and Apoptosis Induction

This compound is an inhibitor of PARP-1, a key enzyme in DNA repair. By inhibiting PARP-1, this compound prevents cancer cells from repairing DNA damage, ultimately leading to apoptosis. This mechanism is particularly effective in cancer cells that already have compromised DNA repair pathways. The downstream effects of PARP-1 inhibition and ROS-induced DNA damage converge on the activation of the caspase cascade.

  • Diagram of this compound-Induced Apoptosis Pathway:

perezone_apoptosis_pathway This compound This compound PARP1 PARP-1 This compound->PARP1 Inhibits DNA_Repair DNA Repair PARP1->DNA_Repair Promotes DNA_Damage Accumulated DNA Damage Caspase8 Caspase-8 DNA_Damage->Caspase8 Activates Caspase9 Caspase-9 DNA_Damage->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic pathway.

4.1.3 Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified against a wide range of cancer cell lines, with IC₅₀ values typically in the low micromolar range.

Cell LineCancer TypeIC₅₀ (µM)Reference
K-562Chronic Myelogenous Leukemia4.5 ± 0.4[3]
PC-3Prostate Cancer~25[3]
HCT-15Colon Cancer>25[3]
SKLU-1Lung Cancer~25[3]
U-251Glioblastoma6.83 ± 1.64[4]
U373Glioblastoma51.20[5]
Anti-inflammatory Activity

The traditional use of Perezia purpurata for inflammation suggests that this compound may possess anti-inflammatory properties. Studies have shown that this compound derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Antioxidant Activity

While this compound can induce ROS in cancer cells, it and its derivatives have also been shown to exhibit antioxidant activity in other contexts. For example, certain amino derivatives of this compound have demonstrated potent antioxidant effects in the TBARS assay, with one derivative showing an IC₅₀ of 5.564 ± 0.24 µM, superior to α-tocopherol.[2]

Key Experimental Protocols

This section provides an overview of the methodologies used to investigate the biological activities of this compound.

Cytotoxicity Assays

5.1.1 MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

5.1.2 Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

  • Protocol:

    • Treat cells in suspension or adherent cells after trypsinization with this compound.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

PARP-1 Inhibition Assay

Commercial colorimetric or fluorometric assay kits are commonly used to measure PARP-1 activity.

  • Protocol (based on a generic colorimetric kit):

    • Coat a 96-well plate with histones and incubate with NAD⁺ and activated DNA.

    • Add recombinant PARP-1 enzyme in the presence or absence of various concentrations of this compound.

    • Incubate to allow for the poly(ADP-ribosyl)ation of histones.

    • Wash the plate to remove unbound reagents.

    • Add an anti-poly(ADP-ribose) antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance to quantify PARP-1 activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes.

  • Protocol using Dichlorodihydrofluorescein diacetate (DCFH-DA):

    • Load cells with DCFH-DA, which is cell-permeable and non-fluorescent.

    • Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.

    • Treat the cells with this compound.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.

Caspase Activity Assay

The activity of caspases, key mediators of apoptosis, can be measured using specific substrates that release a detectable signal upon cleavage.

  • Protocol (based on a generic fluorometric assay for Caspase-3):

    • Lyse this compound-treated and control cells to release cellular contents.

    • Add the cell lysate to a reaction buffer containing a specific caspase-3 substrate (e.g., DEVD-AFC).

    • Incubate to allow for the cleavage of the substrate by active caspase-3.

    • Measure the fluorescence of the released fluorophore (AFC) using a fluorometer.

    • Quantify the increase in caspase-3 activity relative to the control.

Conclusion and Future Directions

This compound stands as a compelling example of a natural product with a rich history and significant therapeutic potential. Its journey from a traditional remedy to a molecule of interest in modern drug discovery highlights the value of ethnobotanical knowledge. The elucidation of its mechanisms of action, particularly its dual role in inducing ROS and inhibiting PARP-1, provides a solid foundation for the rational design of novel anticancer agents.

Future research should focus on several key areas:

  • In-depth elucidation of signaling pathways: Further investigation is needed to fully map the upstream and downstream effectors of this compound's interaction with its molecular targets.

  • In vivo studies: The majority of the current data is from in vitro studies. In vivo efficacy and toxicity studies are crucial to validate its therapeutic potential.

  • Structure-activity relationship (SAR) studies: Systematic modification of the this compound scaffold could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of other biological activities: The anti-inflammatory and other reported activities of this compound warrant further investigation to uncover their underlying mechanisms and potential therapeutic applications.

By continuing to explore the multifaceted nature of this compound, the scientific community can unlock its full potential for the development of new and effective therapies.

References

An In-depth Technical Guide to the Synthesis and Biological Activity of Perezone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Perezone, a naturally occurring sesquiterpenoid quinone isolated from the roots of plants of the Perezia genus, has garnered significant attention in the field of medicinal chemistry. Its diverse biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties, make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of various this compound derivatives and details their biological evaluation, with a focus on their potential as anticancer agents.

Synthesis of this compound Derivatives

The chemical structure of this compound, with its reactive quinone ring and hydroxyl group, offers multiple sites for chemical modification, leading to the synthesis of a wide array of derivatives. The primary strategies for derivatization involve nucleophilic addition reactions at the quinone moiety.

Amino derivatives of this compound have been synthesized through the nucleophilic addition of various amines to the this compound core. This approach has been utilized to introduce bioactive moieties, such as amino acids and other pharmacologically relevant amines, to enhance the biological activity of the parent compound.

Experimental Protocol: General Procedure for the Synthesis of Amino-Perezone Derivatives [1][2]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Addition of Amine: Add the desired amine (1 to 1.2 equivalents) to the solution. The reaction can be performed with a variety of amines, including but not limited to melatonin, acetyl tryptamine, and amino acid esters (e.g., valine, leucine, methionine).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the nucleophilicity of the amine.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to afford the pure amino-perezone derivative.

  • Characterization: The structure of the synthesized derivatives is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

A notable derivative with significant cytotoxic activity is the phenyl glycine-perezone adduct. This compound has been synthesized in a highly efficient one-step reaction.

Experimental Protocol: One-Step Synthesis of Phenyl Glycine-Perezone Derivative [3][4][5]

While the specific one-step protocol is proprietary to the cited research, a plausible synthetic route based on established chemical principles would involve the following:

  • Reactant Preparation: A solution of this compound (1 equivalent) is prepared in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Addition of Phenyl Glycine: Phenyl glycine (1 to 1.2 equivalents) is added to the solution, likely in the presence of a coupling agent or a catalyst to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or under gentle heating. Progress is monitored by TLC.

  • Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove any water-soluble byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the phenyl glycine-perezone derivative with a reported yield of approximately 80%.[3][4]

  • Structural Confirmation: The final product's structure is verified using spectroscopic techniques.

Sulfur-containing this compound derivatives have also been explored for their therapeutic potential, particularly as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1). These compounds are typically synthesized via a Michael addition reaction.

Experimental Protocol: Synthesis of Sulfur-Containing this compound Derivatives [6]

  • Reactant Mixture: this compound (1 equivalent) is dissolved in a suitable solvent.

  • Nucleophile Addition: A thiol-containing nucleophile, such as phenylmethanethiol, 5-fluoro-2-mercaptobenzyl alcohol, or 4-mercaptophenylacetic acid, is added to the solution.

  • Reaction Conditions: The reaction is carried out under conditions that promote Michael addition. This may involve the use of a base to deprotonate the thiol and increase its nucleophilicity.

  • Purification and Characterization: Following the reaction, the product is isolated and purified using standard techniques like column chromatography. Structural elucidation is performed using NMR and mass spectrometry. For instance, the synthesis of a specific sulfur derivative using 5-fluoro-2-mercaptobenzyl alcohol resulted in a 45% yield of the pure compound, which was characterized as a red oil.[6]

Biological Activity and Cytotoxicity

This compound derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The introduction of different functional groups onto the this compound scaffold has been shown to modulate this activity, sometimes resulting in derivatives with enhanced potency and selectivity.

The cytotoxic effects of this compound and its derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values is presented in the tables below.

Table 1: Cytotoxicity of this compound and its Phenyl Glycine Derivative [3][4][5]

CompoundU-251 (Glioblastoma) IC50 (µM)SVGp12 (Non-tumoral) IC50 (µM)
This compound6.83 ± 1.6428.54 ± 1.59
Phenyl Glycine-Perezone2.60 ± 1.6931.87 ± 1.54

Table 2: Cytotoxicity of Amino-Perezone Derivatives [1][2]

DerivativeHCT-15 (Colon) IC50 (µM)K-562 (Leukemia) IC50 (µM)
3a (Melatonin)7.5 ± 0.3-
3h (Methionine ester)-4.5 ± 0.4

Table 3: Antioxidant Activity of an Amino-Perezone Derivative [1][2]

DerivativeTBARS Assay IC50 (µM)
3c (Tryptophan)5.564 ± 0.24

Mechanism of Action

The anticancer activity of this compound derivatives is believed to be mediated through multiple mechanisms, primarily the induction of apoptosis.

Studies have shown that this compound and its phenyl glycine derivative induce morphological changes in cancer cells consistent with apoptosis, such as pyknosis and cytoplasmic vacuolization.[3][4] This is accompanied by an increased expression of key apoptosis-regulating enzymes, namely caspases 3, 8, and 9.[3][4] The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway, while the activation of caspase-8 points towards the extrinsic (death receptor) pathway. Both pathways converge on the executioner caspase-3, leading to the dismantling of the cell.

Several this compound derivatives have been identified as inhibitors of PARP-1, an enzyme crucial for DNA repair.[6] Cancer cells often have deficiencies in other DNA repair pathways, making them more reliant on PARP-1 for survival. By inhibiting PARP-1, this compound derivatives can lead to an accumulation of DNA damage and induce synthetic lethality in cancer cells. Docking studies have suggested that these derivatives bind to the catalytic site of PARP-1.[6] For example, one sulfur derivative exhibited a potent PARP-1 inhibitory activity with an IC50 value of 0.317 µM.[6]

Experimental Protocols for Biological Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8][9][10][11]

Protocol: [7][8][9][10][11]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for an appropriate period (e.g., 48-72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][13][14][15][16]

Protocol: [12][13][14][15][16]

  • Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds to induce apoptosis. Include untreated and positive controls.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 30 minutes to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

This assay measures the activity of PARP-1 by detecting the incorporation of biotinylated NAD+ onto histone proteins.[17][18][19][20][21]

Protocol: [17][18][19][20][21]

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBST (PBS with 0.05% Tween 20).

  • Blocking: Block the wells with a blocking buffer for at least 90 minutes at room temperature.

  • Enzyme Reaction:

    • Prepare a master mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.

    • Add the test compounds (inhibitors) and the PARP-1 enzyme to the wells.

    • Add the master mix to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate with PBST.

    • Add Streptavidin-HRP to each well and incubate for 30 minutes.

    • Wash the plate again with PBST.

    • Add a colorimetric HRP substrate and incubate until a blue color develops.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the PARP-1 inhibitory activity of the test compound.

Visualizations

Synthesis_Workflow This compound This compound AminoDerivative Amino-Perezone Derivative This compound->AminoDerivative Nucleophilic Addition PGDerivative Phenyl Glycine-Perezone Derivative This compound->PGDerivative One-Step Reaction SulfurDerivative Sulfur-Perezone Derivative This compound->SulfurDerivative Michael Addition Amine Amine (e.g., Melatonin, Amino Acid Esters) Amine->AminoDerivative PhenylGlycine Phenyl Glycine PhenylGlycine->PGDerivative Thiol Thiol Nucleophile (e.g., Phenylmethanethiol) Thiol->SulfurDerivative

Caption: General synthetic routes to this compound derivatives.

Signaling_Pathway cluster_cell Cancer Cell PerezoneDerivative This compound Derivative PARP1 PARP-1 PerezoneDerivative->PARP1 Inhibition DeathReceptor Death Receptor Pathway PerezoneDerivative->DeathReceptor Mitochondria Mitochondrial Pathway PerezoneDerivative->Mitochondria DNARepair DNA Repair PARP1->DNARepair Blocks DNADamage DNA Damage Accumulation Apoptosis Apoptosis DNADamage->Apoptosis Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound derivatives.

References

Perezone: A Technical Guide to its Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perezone, a naturally occurring sesquiterpenoid quinone isolated from the roots of plants of the genus Acourtia, has garnered significant interest for its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of this compound and its derivatives. The primary mechanism of action involves a dual strategy of inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1) and inducing intracellular reactive oxygen species (ROS), which collectively trigger the mitochondrial pathway of apoptosis. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the involved signaling pathways to support further research and development.

Pharmacology

Mechanism of Action

This compound exerts its primary pharmacological effects through a multi-faceted approach targeting key cellular processes involved in cell survival and death. The principal mechanisms identified are the inhibition of PARP-1 and the induction of oxidative stress, which converge to induce apoptosis.

  • PARP-1 Inhibition: this compound and its analogs have been shown to inhibit the activity of PARP-1, a nuclear enzyme crucial for DNA repair.[1][2] By inhibiting PARP-1, this compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage, especially in rapidly dividing cancer cells. This accumulation of genomic instability is a potent trigger for apoptosis.[2][3]

  • Induction of Reactive Oxygen Species (ROS): As a quinone, this compound can undergo redox cycling, leading to the generation of ROS.[4] This increase in intracellular ROS creates a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA.[5] The elevated ROS levels also contribute to the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[6][7]

  • Induction of Apoptosis: The combined effects of PARP-1 inhibition and ROS induction lead to the activation of the mitochondrial (intrinsic) pathway of apoptosis.[6][7] This is characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.[6] This cascade of events ultimately leads to the activation of executioner caspases, such as caspase-3, and the dismantling of the cell.[3] Studies have shown the involvement of caspases-3, -8, and -9 in this compound-induced apoptosis.[3]

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily characterized by its dose-dependent cytotoxicity against a range of cancer cell lines.

In Vitro Efficacy

The cytotoxic and PARP-1 inhibitory activities of this compound and its derivatives have been evaluated in numerous in vitro studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives

CompoundCell LineAssayIC50 (µM)Reference
This compoundK562 (Leukemia)Trypan BlueNot specified, dose-dependent[1][6]
This compoundU-251 (Astrocytoma)Not specified6.83 ± 1.64[3]
This compoundU373 (Glioblastoma)Not specified51.20 ± 0.3[5]
This compoundPC-3 (Prostate)Not specifiedNot specified[8]
This compoundHCT-15 (Colorectal)Not specifiedNot specified[8]
This compoundSKLU-1 (Lung)Not specifiedNot specified[8]
Phenyl glycine this compoundU-251 (Astrocytoma)Not specified2.60 ± 1.69[3]
This compound angelateU373 (Glioblastoma)Not specified6.44 ± 1.6[5]

Table 2: PARP-1 Inhibitory Activity of this compound and its Derivatives

CompoundIC50 (µM)Reference
This compound181.5[8]
This compound angelate5.25[2]
Sulfur Derivative 90.317[9]
Sulfur Derivative 85.205[9]
Sulfur Derivative 100.320[9]

Toxicology Profile

Acute Toxicity

Limited in vivo acute toxicity data is available for this compound and its derivatives.

Table 3: Acute Toxicity of this compound and its Phenyl Glycine Derivative

CompoundSpeciesRouteLD50 (mg/kg)Reference
This compoundNot specifiedNot specified500[3]
Phenyl glycine this compoundNot specifiedNot specified2000[3]
Genotoxicity and Mutagenicity

In silico predictions for indolylquinone analogues of this compound suggest no mutagenic or tumorigenic effects.[10] However, experimental data from studies such as the Ames test are not yet available in the reviewed literature.

In Silico ADMET Predictions

Computational studies have been conducted to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analog, this compound angelate. These studies suggest a reasonable probability of good absorption and a high likelihood of cell permeability and blood-brain barrier penetration.[5] It is important to note that these are predictions and require experimental validation.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments cited.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Overview:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Expose the cells to various concentrations of this compound or the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media or PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.

  • Principle: PARP-1 utilizes NAD+ as a substrate to form poly(ADP-ribose) chains on acceptor proteins like histones. This assay uses a 96-well plate coated with histones. The activity of PARP-1 is determined by the amount of biotinylated poly(ADP-ribose) synthesized, which is then detected using streptavidin-HRP and a colorimetric substrate.

  • Protocol Overview (based on a commercial kit): [2][11]

    • Plate Coating: Coat a 96-well plate with histone proteins.

    • Reaction Setup: Add PARP-1 enzyme, activated DNA, and the test compound (this compound) to the wells.

    • Initiation: Start the reaction by adding a biotinylated NAD+ mixture.

    • Incubation: Incubate the plate to allow the PARP-1 reaction to proceed.

    • Detection: Wash the plate and add streptavidin-HRP, followed by a colorimetric HRP substrate.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The percentage of inhibition is calculated relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol Overview: [12]

    • Cell Treatment: Treat cells with this compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Washing: Wash the cells with cold PBS.

    • Resuspension: Resuspend the cells in Annexin V binding buffer.

    • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Protocol Overview: [13][14]

    • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate or coverslips).

    • Treatment: Expose cells to this compound.

    • Loading with DCFH-DA: Incubate the cells with DCFH-DA (typically 10-50 µM) in serum-free medium.

    • Washing: Wash the cells to remove the excess probe.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

Signaling Pathways and Experimental Workflows

This compound's Pro-Apoptotic Signaling Pathway

The following diagram illustrates the key events in this compound-induced apoptosis.

perezone_apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PARP1 PARP-1 Inhibition This compound->PARP1 DNA_Damage ↑ DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria PARP1->DNA_Damage DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation Caspase9->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling cascade.

Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assessment

The following diagram outlines a typical experimental workflow to evaluate the cytotoxic and pro-apoptotic effects of this compound.

experimental_workflow Start Start: Cancer Cell Culture Treatment Treat cells with This compound (dose-response) Start->Treatment Cytotoxicity Assess Cell Viability (e.g., MTT Assay) Treatment->Cytotoxicity Apoptosis_Staining Stain for Apoptosis (Annexin V/PI) Treatment->Apoptosis_Staining Data_Analysis Data Analysis: IC50 Calculation & Apoptosis Quantification Cytotoxicity->Data_Analysis Flow_Cytometry Flow Cytometry Analysis Apoptosis_Staining->Flow_Cytometry Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cytotoxicity and apoptosis analysis.

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant potential as anticancer agents in preclinical studies. The dual mechanism of PARP-1 inhibition and ROS induction provides a robust rationale for their pro-apoptotic effects. The quantitative data presented in this guide highlight their potency against a variety of cancer cell lines.

However, to advance the development of this compound-based therapeutics, several key areas require further investigation. Comprehensive in vivo toxicology studies, including sub-chronic and chronic toxicity, as well as genotoxicity and reproductive toxicity assessments, are essential to establish a complete safety profile. Furthermore, detailed pharmacokinetic studies in animal models are necessary to understand the ADME properties of this compound and to bridge the gap between in silico predictions and in vivo reality. The detailed experimental protocols and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Perezone from Perezia Roots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of perezone, a bioactive sesquiterpene quinone, from the roots of plants belonging to the genus Perezia (now reclassified as Acourtia). This compound is of significant interest due to its diverse pharmacological activities.[1][2] The following sections detail a conventional extraction method and compare it with several modern, "green" extraction techniques, offering researchers a comprehensive guide to obtaining this valuable compound.

Overview of Extraction Methods

Several methods have been successfully employed to extract this compound from Perezia roots. The choice of method can significantly impact extraction efficiency, time, and yield. This document outlines a traditional solvent reflux extraction and compares its outcomes with advanced techniques such as Microwave-Assisted Extraction (MAE), Near-Infrared-Assisted Extraction (NIRAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Carbon Dioxide (scCO₂) extraction.

Quantitative Data Summary

The efficiency of different extraction methods for obtaining this compound from Acourtia platyphilla roots is summarized below. The data highlights the significant improvements in yield and reduction in extraction time offered by modern techniques compared to conventional heating.

Extraction MethodSolventTemperature (°C)Power (W)DurationThis compound Yield (%)
Conventional Heating n-HexaneReflux-3 hours1.652
Microwave (MWE-1) n-Hexane501005 min1.027
Microwave (MWE-2) n-Hexane50303.5 min1.353
Microwave (MWE-3) n-Hexane6010010 min2.995
Near-Infrared (NIR-1) n-Hexane601505 min1.656
Near-Infrared (NIR-2) n-Hexane602505 min2.036
Near-Infrared (NIR-3) n-Hexane603755 min6.270
Supercritical CO₂ (scCO₂-6) CO₂40-6 hours0.567
Supercritical CO₂ (scCO₂-10) CO₂40-10 hours1.817
Supercritical CO₂ (scCO₂-12) CO₂40-12 hours2.243
Supercritical CO₂ (scCO₂-24) CO₂40-24 hours2.495

Experimental Protocols

Plant Material Preparation
  • Collection and Identification : Collect the roots of the desired Perezia (Acourtia) species. Proper botanical identification is crucial. For instance, Acourtia platyphilla and Perezia cuernavacana are known to produce this compound.[1][3]

  • Drying : Clean the roots to remove any soil and debris. Air-dry the roots in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (e.g., 40-50°C) until they are brittle.

  • Milling : Grind the dried roots into a fine powder using a mechanical grinder or mill. A smaller particle size increases the surface area for solvent interaction, leading to higher extraction efficiency.

Conventional Solid-Liquid Extraction Protocol (Reflux)

This protocol is a standard method for this compound extraction and serves as a baseline for comparison with other techniques.[1]

Materials:

  • Dried and milled Perezia root powder

  • n-Hexane (reagent grade)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Place 5 g of the dried and milled root powder into a round-bottom flask.[1]

  • Add 30 mL of n-hexane to the flask.[1]

  • Set up the reflux apparatus by attaching the condenser to the flask and connecting it to a water source.

  • Heat the mixture to the boiling point of n-hexane and maintain a gentle reflux for 3 hours.[1]

  • After 3 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the extract through filter paper to separate the plant material from the solvent.

  • Wash the solid residue with a small amount of fresh n-hexane to recover any remaining this compound.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Further purification can be achieved through crystallization or chromatographic techniques.

Experimental Workflow Diagram

ExtractionWorkflow PlantMaterial Perezia Root Material (Dried and Milled) SolventAddition Solvent Addition (n-Hexane) PlantMaterial->SolventAddition Extraction Extraction (e.g., Reflux, Microwave, Ultrasound) SolventAddition->Extraction Filtration Filtration Extraction->Filtration Filtration->PlantMaterial Solid Residue (Discard) Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Filtrate CrudeExtract Crude this compound Extract Evaporation->CrudeExtract Purification Purification (Crystallization/Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

References

Application Note: Quantification of Perezone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of perezone, a naturally occurring sesquiterpenoid quinone with notable cytotoxic and potential therapeutic activities. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a robust and widely accessible analytical technique. This document outlines the complete workflow from sample preparation to data analysis and includes representative validation parameters. Additionally, a simplified signaling pathway for this compound-induced apoptosis is presented.

Introduction

This compound (2-(1,5-dimethyl-4-hexenyl)-3-hydroxy-5-methyl-p-benzoquinone) is a natural product isolated from the roots of plants of the genus Perezia. It has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. Studies have shown that this compound can induce apoptosis through the activation of caspases.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and in vitro and in vivo efficacy evaluations. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the reliable determination of this compound in various matrices.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a cell culture medium. The procedure may require optimization depending on the specific sample matrix.

  • Cell Lysate Preparation:

    • After incubation with this compound, harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[2]

    • Collect the supernatant for further processing.

  • Protein Precipitation:

    • To the supernatant, add three volumes of ice-cold acetonitrile or methanol to precipitate proteins.[3]

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at -20°C for at least 2 hours to enhance protein precipitation.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Final Sample Preparation:

    • Carefully collect the supernatant containing this compound.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.[2][4]

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol or acetonitrile.[5]

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5] These will be used to construct the calibration curve.

HPLC Method

The following is a representative HPLC method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.[6] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 254 nm.[8]

  • Run Time: 10 minutes.[7]

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines. The following table summarizes representative quantitative data for a validated this compound quantification method.

ParameterResult
Retention Time (min) ~ 5.8
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.25
Limit of Quantification (LOQ) (µg/mL) ~ 0.75
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of this compound using HPLC.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Extraction & Cleanup) hplc_injection HPLC Injection sample_prep->hplc_injection standard_prep Standard Solution Preparation standard_prep->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

This compound-Induced Apoptosis Signaling Pathway

This compound has been reported to induce apoptosis in cancer cells through the activation of caspase signaling pathways.[1] The following diagram provides a simplified representation of this process.

perezone_apoptosis_pathway This compound This compound cell_membrane Cell Membrane This compound->cell_membrane initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) cell_membrane->initiator_caspases Activates executioner_caspases Executioner Caspases (e.g., Caspase-3) initiator_caspases->executioner_caspases Activates apoptosis Apoptosis executioner_caspases->apoptosis Leads to

Caption: Simplified this compound-induced apoptosis pathway.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. This application note serves as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development, enabling accurate determination of this compound concentrations in various experimental settings. The provided protocols and validation parameters can be adapted and optimized for specific research needs.

References

Application Notes and Protocols for Determining Cell Viability Following Perezone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of perezone on cancer cell lines using a cell viability assay. Furthermore, it includes a summary of quantitative data on this compound's efficacy and a diagram of the proposed signaling pathway for its mechanism of action.

Introduction

This compound, a naturally occurring sesquiterpene quinone isolated from the roots of plants of the Perezia genus, has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis through multiple pathways, including the activation of caspases, inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1), and the generation of reactive oxygen species (ROS). Accurate assessment of its impact on cell viability is crucial for evaluating its potential as a therapeutic agent. The following protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for quantifying cell viability.

Data Presentation

The cytotoxic activity of this compound and its derivatives has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. These values were determined after a 24 to 72-hour treatment period.

Cell LineThis compound IC50 (µM)Treatment Duration (hours)Reference
U-251 (Glioma)6.83 ± 1.6424[1]
U373 (Glioblastoma)51.20 ± 0.3Not Specified[2]
K-562 (Leukemia)Not explicitly stated, but showed greater cytotoxicity than isothis compound24[3][4]
PC-3 (Prostate Cancer)Highly activeNot Specified[5]
HCT-15 (Colon Cancer)Highly activeNot Specified[5]
SKLU-1 (Lung Cancer)Highly activeNot Specified[5]
Non-tumoral SVGp1228.54 ± 1.5924[1]

Experimental Protocols

MTT Cell Viability Assay Protocol for this compound Treatment

This protocol is designed for assessing the dose-dependent effects of this compound on the viability of adherent cancer cells cultured in 96-well plates.

Materials:

  • This compound

  • Target cancer cell line (e.g., U-251, U373)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a "vehicle control" group (medium with the same concentration of DMSO used to dissolve this compound) and a "no-treatment control" group (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and DMSO, but no cells) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

    • The IC50 value can be determined from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding perezone_prep This compound Dilution treatment This compound Treatment (24-72h) perezone_prep->treatment cell_seeding->treatment mtt_addition Add MTT Solution (3-4h) treatment->mtt_addition solubilization Add DMSO mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability dose_response Generate Dose-Response Curve calculate_viability->dose_response

Caption: Experimental workflow for the MTT cell viability assay with this compound treatment.

This compound's Proposed Signaling Pathway for Apoptosis Induction

signaling_pathway cluster_ros Oxidative Stress cluster_parp DNA Repair Inhibition cluster_caspase Caspase Cascade This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros parp PARP-1 Inhibition This compound->parp caspase8 Caspase-8 Activation This compound->caspase8 caspase9 Caspase-9 Activation This compound->caspase9 dna_damage DNA Damage ros->dna_damage dna_damage->parp activates apoptosis Apoptosis parp->apoptosis contributes to caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 caspase3->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: Perezone as a PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to assess the inhibitory effects of perezone and its analogs on Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy. The following sections detail the biochemical assays, summarize key quantitative data, and illustrate the associated signaling pathways and experimental workflows.

Introduction

This compound, a naturally occurring sesquiterpene quinone, has been identified as an inhibitor of PARP-1.[1][2] Its pro-apoptotic effects in cancer cells are attributed to a dual mechanism involving the induction of oxidative stress and the inhibition of PARP-1, which prevents the repair of DNA damage.[3][4] This makes this compound and its derivatives interesting candidates for further investigation in cancer research and drug development. Understanding the methodologies to quantify their PARP-1 inhibitory activity is crucial for these efforts.

Quantitative Data Summary

The inhibitory potency of this compound and its more potent analog, this compound angelate, against PARP-1 has been determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. For comparison, data for the well-characterized PARP inhibitor, Olaparib, is also included.

CompoundIC50 (µM)Cell Line/Assay ConditionReference
This compound181.5K562 cells[1][2]
This compound51.20U373 cells[4]
This compound Angelate5.25U373 cells[4]
Olaparib0.0055Biochemical Assay[5]

Signaling Pathway of this compound-Induced Apoptosis via PARP-1 Inhibition

This compound's mechanism of action involves the generation of reactive oxygen species (ROS), likely due to its quinone structure, which leads to DNA damage.[3][4] Concurrently, this compound inhibits PARP-1, an enzyme crucial for repairing single-strand DNA breaks.[4][5] This dual action of inducing DNA damage while preventing its repair leads to the accumulation of genomic instability, ultimately triggering caspase-dependent apoptosis.[6][7]

This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS PARP1 PARP-1 This compound->PARP1 Inhibition DNA_Damage DNA Damage (Single-Strand Breaks) ROS->DNA_Damage DNA_Damage->PARP1 Activation Apoptosis Apoptosis DNA_Damage->Apoptosis Accumulation of Unrepaired DNA DNA_Repair DNA Repair PARP1->DNA_Repair

Proposed signaling pathway of this compound.

Experimental Protocols

The following is a detailed protocol for a biochemical assay to determine the PARP-1 inhibitory activity of compounds like this compound, based on the BPS Bioscience PARP-1 Colorimetric Assay Kit (Catalog #80580).[8][9]

Biochemical PARP-1 Inhibition Assay (Colorimetric)

Objective: To quantify the enzymatic activity of PARP-1 in the presence of an inhibitor and determine the IC50 value.

Materials:

  • PARP-1 Colorimetric Assay Kit (BPS Bioscience, #80580), containing:

    • PARP-1 enzyme

    • 5x histone mixture

    • PARP Substrate Mixture 1 (containing biotinylated NAD+)

    • 10x PARP assay buffer

    • Blocking buffer

    • Activated DNA

    • Streptavidin-HRP

    • Colorimetric HRP substrate

  • 96-well microtiter plate

  • This compound (or other test inhibitors)

  • Olaparib (positive control inhibitor)

  • 1x PBS and PBST (PBS with 0.05% Tween-20)

  • 2 M Sulfuric Acid

  • Microplate reader capable of absorbance measurement at 450 nm

Procedure:

Step 1: Plate Coating with Histone

  • Dilute the 5x histone mixture 1:5 with 1x PBS to create a 1x solution.

  • Add 50 µl of the 1x histone solution to each well of a 96-well plate.

  • Incubate the plate overnight at 4°C or for 90 minutes at 30°C.

  • Wash the plate three times with 200 µl of PBST per well.

  • Block the wells by adding 200 µl of Blocking Buffer to each well and incubate for at least 90 minutes at room temperature.

  • Wash the plate three times with 200 µl of PBST.

Step 2: Ribosylation Reaction

  • Prepare a master mix for the reaction: For N wells, combine N x (2.5 µl 10x PARP buffer + 2.5 µl 10x PARP Assay mixture + 5 µl Activated DNA + 15 µl distilled water).

  • Add 25 µl of the master mix to each well.

  • Prepare serial dilutions of this compound and the positive control (Olaparib). The final DMSO concentration should not exceed 1%.

  • Add 5 µl of the inhibitor solution to the "Test Inhibitor" wells.

  • For the "Positive Control" (no inhibitor) and "Blank" wells, add 5 µl of the inhibitor buffer (without the inhibitor).

  • Add 20 µl of diluted PARP-1 enzyme to all wells except the "Blank". For the "Blank" wells, add 20 µl of 1x PARP Buffer.

  • Incubate the plate at room temperature for 1 hour.

Step 3: Detection

  • Wash the plate three times with 200 µl of PBST.

  • Dilute Streptavidin-HRP 1:50 in Blocking Buffer.

  • Add 50 µl of the diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with 200 µl of PBST.

  • Add 100 µl of the colorimetric HRP substrate to each well.

  • Incubate at room temperature until a blue color develops in the positive control well (typically 15-20 minutes).

  • Stop the reaction by adding 100 µl of 2 M sulfuric acid to each well.

  • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the "Blank" well from all other readings.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (no inhibitor).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Histone_Coating Coat Plate with Histone Wash1 Wash Histone_Coating->Wash1 Block Block Wells Wash1->Block Wash2 Wash Block->Wash2 Add_Master_Mix Add Reaction Master Mix Wash2->Add_Master_Mix Add_Inhibitor Add this compound/Controls Add_Master_Mix->Add_Inhibitor Add_Enzyme Add PARP-1 Enzyme Add_Inhibitor->Add_Enzyme Incubate1 Incubate (1 hour) Add_Enzyme->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Strep_HRP Add Streptavidin-HRP Wash3->Add_Strep_HRP Incubate2 Incubate (30 mins) Add_Strep_HRP->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add HRP Substrate Wash4->Add_Substrate Develop Color Development Add_Substrate->Develop Stop Stop Reaction Develop->Stop Read Read Absorbance (450 nm) Stop->Read

Experimental workflow for the PARP-1 inhibition assay.

Cell-Based Assays

While a direct cell-based PARP-1 inhibition assay for this compound is not detailed in the provided literature, the downstream effects of PARP-1 inhibition can be observed through cytotoxicity and apoptosis assays in relevant cancer cell lines.

1. Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):

  • Purpose: To determine the cytotoxic effects of this compound on cancer cell lines (e.g., U373 glioblastoma, K562 leukemia).[2][4]

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).

    • Add the viability reagent (e.g., MTT, CellTiter-Glo®) and incubate according to the manufacturer's protocol.

    • Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.

    • Calculate the IC50 value for cytotoxicity.

2. Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity):

  • Purpose: To confirm that cell death induced by this compound occurs via apoptosis.

  • Methodology (Annexin V/PI):

    • Treat cells with this compound at concentrations around the cytotoxic IC50.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology (Caspase Activity):

    • Measure the activity of key executioner caspases (e.g., caspase-3, -8, -9) using a luminogenic or fluorogenic substrate to confirm the activation of the apoptotic cascade.[6][7]

Conclusion

The provided protocols and data offer a framework for the investigation of this compound and its derivatives as PARP-1 inhibitors. The biochemical assay allows for direct quantification of inhibitory potency, while cell-based assays can confirm the biological consequences of this inhibition in a cellular context. These methods are essential for the continued evaluation of these compounds as potential anti-cancer agents.

References

Application Notes and Protocols for Inducing Apoptosis with Perezone In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perezone, a naturally occurring sesquiterpene quinone isolated from the roots of plants of the Perezia genus, has demonstrated significant cytotoxic and pro-apoptotic effects on various cancer cell lines in vitro. These properties position this compound and its derivatives as promising candidates for the development of novel anti-cancer therapeutics. This document provides detailed application notes and protocols for researchers interested in studying the induction of apoptosis by this compound in a laboratory setting. The information compiled is based on multiple in vitro studies and is intended to guide the experimental design and execution for evaluating the apoptotic potential of this compound.

The primary mechanisms of this compound-induced apoptosis involve the intrinsic or mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential, and is linked to the generation of reactive oxygen species (ROS).[1][2] Furthermore, this compound has been shown to induce both caspase-dependent and caspase-independent cell death, suggesting a multifaceted mechanism of action.[1][3] Studies have also indicated that this compound can inhibit Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair, which may contribute to its pro-apoptotic activity.[4][5]

These application notes provide a summary of the cytotoxic efficacy of this compound and its derivatives across different cancer cell lines, detailed protocols for key experiments to assess apoptosis, and visual diagrams of the proposed signaling pathways and experimental workflows.

Data Presentation

The cytotoxic activity of this compound and its derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The following tables summarize the reported IC50 values for this compound and its analogs in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
U-251Astrocytoma6.83 ± 1.6424[6][7]
U373Glioblastoma51.20Not Specified[2][8]
K562LeukemiaNot Specified24[1][3]
PC-3Prostate CancerNot SpecifiedNot Specified[4]
HCT-15Colorectal CancerNot SpecifiedNot Specified[4]
SKLU-1Lung CancerNot SpecifiedNot Specified[4]

Table 2: IC50 Values of this compound Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Phenyl glycine this compoundU-251Astrocytoma2.60 ± 1.6924[6][7]
This compound angelateU373Glioblastoma6.44Not Specified[2][8]
Indolylisothis compoundMDA-MB-231Breast Cancer25.06 µg/mLNot Specified[9]

Experimental Protocols

The following are detailed protocols for key experiments to investigate this compound-induced apoptosis in vitro.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line Maintenance: Culture the desired cancer cell line (e.g., K562, U373, U-251) in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: The following day, treat the cells with various concentrations of this compound. A vehicle control (DMSO) should be included in all experiments. The final concentration of DMSO should typically be less than 0.1%.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

  • Cell Preparation: Harvest and wash the this compound-treated cells as described in Protocol 2.

  • Staining: Resuspend the cells in pre-warmed medium containing a mitochondrial-specific fluorescent dye such as Rhodamine 123 or JC-1.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes in the dark.

  • Washing: Wash the cells with PBS to remove the excess dye.

  • Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry. A decrease in fluorescence intensity (for Rhodamine 123) or a shift from red to green fluorescence (for JC-1) indicates a loss of ΔΨm.

Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)

This compound has been shown to induce ROS production, which can trigger apoptosis.

  • Cell Preparation: Harvest and wash the this compound-treated cells.

  • Staining: Resuspend the cells in a buffer containing a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

  • Analysis: Analyze the cells by flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Protocol 5: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: After this compound treatment, lyse the cells in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.

  • Caspase Assay: Incubate a specific amount of protein from each sample with a caspase-3 specific substrate conjugated to a fluorophore or a chromophore (e.g., Ac-DEVD-pNA).

  • Measurement: Measure the fluorescence or absorbance using a microplate reader. An increase in signal indicates higher caspase-3 activity.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a typical experimental workflow.

perezone_apoptosis_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria This compound->Mitochondria PARP1 PARP-1 Inhibition This compound->PARP1 ROS->Mitochondria MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PARP1->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

experimental_workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations and Times) start->treatment harvest Cell Harvesting treatment->harvest apoptosis_assay Apoptosis Assay (Annexin V/PI) harvest->apoptosis_assay mmp_assay Mitochondrial Membrane Potential Assay harvest->mmp_assay ros_assay ROS Detection harvest->ros_assay caspase_assay Caspase Activity Assay harvest->caspase_assay analysis Data Analysis and Interpretation apoptosis_assay->analysis mmp_assay->analysis ros_assay->analysis caspase_assay->analysis

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Perezone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perezone, a naturally occurring p-benzoquinone first isolated from the roots of plants of the genus Perezia, has garnered scientific interest due to its diverse biological activities, including its potential as an antimicrobial agent. As a member of the quinone class of compounds, its antimicrobial properties are thought to arise from its ability to generate reactive oxygen species (ROS) and interact with cellular macromolecules, leading to cellular damage and death.[1][2] These application notes provide detailed protocols for determining the antimicrobial susceptibility of various microorganisms to this compound, offering a foundation for further research and development.

Principle of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC). This is a critical step in the evaluation of new antimicrobial compounds. The most common methods for determining the MIC of natural products like this compound are broth microdilution and disk diffusion assays.

Data Presentation: Antimicrobial Activity of this compound and Related Quinones

MicroorganismCompoundMIC (µg/mL)Reference
Staphylococcus aureusThymoquinone4.0 - 8.0[3]
Staphylococcus aureus2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione2.5[4]
Methicillin-resistant Staphylococcus aureus (MRSA)2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione6.7[4]
Bacillus subtilisXanthoquinodin B40.2 - 8.3[5]
Escherichia coliDaidzein (metabolite of Annulohypoxylon stygium)64[6]
Escherichia coli (MDR)Coffee Pulp Extract12,500 - 50,000[7]
Pseudomonas aeruginosaβ-Lapachone0.04 mM[8]
Candida albicansCompound 3 (a xanthone-anthraquinone heterodimer)2.10 - 16.70[5]
Cryptococcus neoformans H992-methoxynaphthalene-1,4-dione3.12 - 12.5[9]
Fusarium spp.Perylene bisimide derivative 52.1 - 8.6[10]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension adjusted to 0.5 McFarland standard

  • Sterile pipette and tips

  • Microplate reader (optional, for spectrophotometric reading)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Solvent control (broth with the same concentration of solvent used for this compound)

Procedure:

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a microbial suspension from a fresh culture (18-24 hours old) in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.

    • The final volume in each well will be 200 µL.

    • Include a positive control (microorganism in broth with a standard antibiotic), a negative control (broth only), and a growth control (microorganism in broth).

  • Incubation:

    • Cover the microtiter plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial suspension adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Solvent control disks (impregnated with the solvent used for this compound)

  • Forceps

Procedure:

  • Preparation of this compound Disks:

    • Aseptically apply a known volume (e.g., 10-20 µL) of the this compound solution onto sterile filter paper disks.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

    • Dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.

  • Disk Application:

    • Using sterile forceps, place the this compound-impregnated disks, positive control disks, and solvent control disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area of no microbial growth) around each disk in millimeters.

    • The size of the inhibition zone is indicative of the antimicrobial activity of this compound. A larger zone diameter suggests greater susceptibility of the microorganism to the compound.

Visualizations

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis This compound This compound Stock Dilution Serial Dilutions This compound->Dilution Microbe Microbial Culture Inoculum Inoculum Prep (0.5 McFarland) Microbe->Inoculum Plate Inoculation of 96-well Plate Dilution->Plate Inoculum->Plate Incubate Incubation (18-24h) Plate->Incubate Read Visual/Spectrophotometric Reading Incubate->Read MIC Determine MIC Read->MIC

Caption: Experimental workflow for the broth microdilution assay.

Quinone_MoA cluster_cell Microbial Cell cluster_effects Cellular Effects This compound This compound (Quinone) Cytoplasm Cytoplasm This compound->Cytoplasm Enters Cell Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Generation Cytoplasm->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Damage Protein Inactivation OxidativeStress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation OxidativeStress->Lipid_Peroxidation Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: Proposed antimicrobial mechanism of action for quinone compounds like this compound.

References

Application Notes and Protocols for Perezone Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of perezone in animal models, summarizing its therapeutic potential, toxicity, and mechanism of action. Detailed protocols for key experiments are provided to guide researchers in their study design.

Introduction to this compound

This compound is a naturally occurring sesquiterpenic benzoquinone isolated from the roots of plants of the genus Perezia. It has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and apoptotic effects, making it a compound of interest for further investigation as a potential therapeutic agent. In vitro and in vivo studies have begun to elucidate its mechanisms of action, which include the induction of apoptosis through caspase activation and the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1).

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives

CompoundCell LineIC50 (µM)Citation
This compoundU-251 (human astrocytoma)6.83 ± 1.64[1]
Phenyl glycine this compoundU-251 (human astrocytoma)2.60 ± 1.69[1]
This compoundSVGp12 (non-tumoral glial)28.54 ± 1.59[1]
Phenyl glycine this compoundSVGp12 (non-tumoral glial)31.87 ± 1.54[1]
This compoundU373 (glioblastoma)51.20[2]
This compound angelateU373 (glioblastoma)6.44[2]
This compound angelateRat glial cells (non-tumoral)173.66[2]
This compoundK562 (human leukemia)Not specified, but showed greater cytotoxicity than isothis compound[3]

Table 2: In Vivo Acute Toxicity of this compound and its Derivatives

CompoundAnimal ModelLD50 (mg/kg)Citation
This compoundNot specified, likely rodent500[1]
Phenyl glycine this compoundNot specified, likely rodent2000[1]

Table 3: PARP-1 Inhibitory Activity of this compound and its Derivatives

CompoundIC50 (µM)Citation
This compound181.5[4][5]
This compound angelate5.25[6]
Phenyl sulfur derivative 90.317[7]
Olaparib (control)0.0055[6]

Signaling Pathways of this compound

This compound has been shown to induce apoptosis through multiple mechanisms. A key pathway involves the induction of reactive oxygen species (ROS), which can lead to cellular damage and trigger programmed cell death. This compound also directly influences key apoptotic regulators. It has been demonstrated to inhibit PARP-1, an enzyme crucial for DNA repair, which can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells.[4][6][7] Furthermore, this compound treatment leads to the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. Specifically, it has been shown to increase the expression of initiator caspases 8 and 9, as well as the executioner caspase 3.[1]

Perezone_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_downstream Downstream Events This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PARP1 PARP-1 Inhibition This compound->PARP1 Casp9 Caspase-9 Activation This compound->Casp9 Casp8 Caspase-8 Activation This compound->Casp8 ROS->Casp9 Apoptosis Apoptosis PARP1->Apoptosis Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Casp3->Apoptosis

This compound's pro-apoptotic signaling pathways.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Rodents (Following OECD Guideline 423)

This protocol outlines a procedure for assessing the acute oral toxicity of this compound, adapted from the OECD Guideline 423 (Acute Toxic Class Method).[8]

1. Objective: To determine the acute oral toxicity of this compound and to classify it according to the Globally Harmonised System (GHS).

2. Animal Model:

  • Species: Rat (e.g., Sprague-Dawley or Wistar).

  • Sex: Nulliparous, non-pregnant females are typically used.[8]

  • Weight: Animals should be of a similar weight (± 20% of the mean weight).

  • Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light cycle, with access to standard laboratory diet and water ad libitum.

3. Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

  • Animal scale

4. Procedure:

  • Fasting: Animals should be fasted overnight prior to dosing (food, but not water, should be withheld).

  • Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations.

  • Dosing: Administer a single oral dose of this compound by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for oily vehicles.[8]

  • Dose Levels: The study is conducted in a stepwise manner using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.

  • Observation Period: Animals are observed for 14 days.

5. Observations:

  • Mortality: Record the number of animals that die within the observation period.

  • Clinical Signs: Observe animals for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Observations should be made shortly after dosing and at least once daily thereafter.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

6. Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Acute_Toxicity_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep dosing Oral Gavage (Single Dose) animal_prep->dosing dose_prep Dose Preparation dose_prep->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50 Estimation) necropsy->data_analysis end End data_analysis->end

Workflow for an acute oral toxicity study.
Protocol 2: In Vivo Anticancer Efficacy in a Murine Xenograft Model

This protocol describes a general procedure for evaluating the anticancer efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.[9][10]

1. Objective: To assess the in vivo antitumor activity of this compound.

2. Animal Model:

  • Species: Immunodeficient mice (e.g., Nude, SCID, or NSG).

  • Sex: Female or male, depending on the tumor model.

  • Age: 6-8 weeks.

  • Housing: Maintained under specific pathogen-free conditions.

3. Materials:

  • Human cancer cell line of interest (e.g., U-251 for glioblastoma).

  • Cell culture medium and reagents.

  • Matrigel (optional).

  • This compound.

  • Vehicle for administration (e.g., saline, corn oil).

  • Calipers for tumor measurement.

  • Syringes and needles for injection.

4. Procedure:

  • Cell Culture: Culture human cancer cells in appropriate medium.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 x 10^6 cells in 100-200 µL of saline or medium, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into control and treatment groups.

  • Treatment: Administer this compound (at various doses) or vehicle to the respective groups via a specified route (e.g., intraperitoneal, oral gavage) and schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight and general health of the animals throughout the study.

5. Endpoint:

  • The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.

  • At the end of the study, euthanize the animals, and excise and weigh the tumors.

6. Data Analysis: Compare the tumor growth rates and final tumor weights between the control and this compound-treated groups. Calculate the tumor growth inhibition (TGI).

Anticancer_Efficacy_Workflow start Start cell_culture Human Cancer Cell Culture start->cell_culture tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment This compound/Vehicle Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint data_analysis Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis end End data_analysis->end

Workflow for in vivo anticancer efficacy testing.
Protocol 3: Anti-inflammatory Activity in a Mouse Model of Ear Edema

This protocol is adapted from a study on this compound derivatives and describes a method to evaluate the anti-inflammatory effects of this compound using an irritant-induced ear edema model in mice.[11]

1. Objective: To determine the topical anti-inflammatory activity of this compound.

2. Animal Model:

  • Species: Mouse (e.g., Swiss or BALB/c).

  • Weight: 20-25 g.

  • Housing: Standard housing conditions.

3. Materials:

  • This compound.

  • Irritant agent (e.g., croton oil or 12-O-tetradecanoylphorbol-13-acetate - TPA).

  • Solvent (e.g., acetone).

  • Micrometer or punch biopsy tool and balance.

  • Reference anti-inflammatory drug (e.g., indomethacin).

4. Procedure:

  • Group Allocation: Divide mice into control, this compound-treated, and reference drug-treated groups.

  • Treatment Application: Apply a solution of this compound, reference drug, or vehicle (solvent alone) to the inner and outer surfaces of the right ear of each mouse.

  • Induction of Inflammation: After a short interval (e.g., 30 minutes), apply the irritant agent to the right ear of all mice. The left ear serves as a non-inflamed control.

  • Edema Measurement: After a specified time (e.g., 4-6 hours), euthanize the mice.

  • Measure the thickness of both ears using a micrometer.

  • Alternatively, take a standard-sized punch biopsy from both ears and weigh them.

5. Data Analysis:

  • The degree of edema is calculated as the difference in thickness or weight between the right (treated) and left (control) ears.

  • Calculate the percentage inhibition of edema for the this compound and reference drug groups compared to the vehicle control group.

Anti_inflammatory_Workflow start Start grouping Group Allocation start->grouping treatment Topical Application of This compound/Control grouping->treatment inflammation Induction of Ear Inflammation (Irritant) treatment->inflammation measurement Edema Measurement (Thickness/Weight) inflammation->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End analysis->end

Workflow for assessing anti-inflammatory activity.

References

Synthesis of Perezone Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perezone, a naturally occurring sesquiterpenoid quinone isolated from the roots of plants of the Acourtia genus, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. These include cytotoxic, antioxidant, and anti-inflammatory activities. The chemical scaffold of this compound presents a valuable starting point for the synthesis of novel derivatives with enhanced potency and selectivity for various therapeutic targets. This document provides detailed application notes and protocols for the synthesis of this compound derivatives, focusing on amino and sulfur-containing analogues, and their evaluation as potential drug candidates.

Data Presentation

The following tables summarize the biological activity of this compound and some of its synthesized derivatives against various cancer cell lines and the PARP-1 enzyme.

Table 1: Cytotoxic Activity of this compound and its Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundU-251 MG (Glioblastoma)6.83 ± 1.64[1][2]
Phenyl glycine this compoundU-251 MG (Glioblastoma)2.60 ± 1.69[1][2]
This compoundSVGp12 (non-tumoral)28.54 ± 1.59[1][2]
Phenyl glycine this compoundSVGp12 (non-tumoral)31.87 ± 1.54[1][2]
This compound angelateU373 (Glioblastoma)6.44 ± 1.6
This compoundU373 (Glioblastoma)51.20 ± 0.3
Amino derivative 3aHCT-15 (Colon)7.5 ± 0.3
Amino derivative 3hK-562 (Leukemia)4.5 ± 0.4
Sulfur derivative 9MDA-MB-231 (Breast)145.01
Sulfur derivative 9MCF-7 (Breast)83.17

Table 2: PARP-1 Inhibitory Activity of this compound and its Derivatives

CompoundIC50 (µM)Reference
This compound181.5
Sulfur derivative 85.205[3]
Sulfur derivative 90.317[3]
Sulfur derivative 100.320[3]

Experimental Protocols

A. Synthesis of this compound Derivatives

1. General Protocol for the Synthesis of Amino-Perezone Derivatives (e.g., Phenyl glycine this compound)

This protocol describes a general method for the nucleophilic addition of amines to this compound. The synthesis of the phenyl glycine derivative is reported to be a single-step reaction with approximately 80% yield[1][2].

  • Materials:

    • This compound

    • Amine (e.g., Phenyl glycine)

    • Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)

    • Optional: Catalyst (e.g., Zn(OAc)₂)

    • Reaction flask, magnetic stirrer, condenser

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add the amine (1-1.2 equivalents) to the solution. If a catalyst is used, it can be added at this stage.

    • Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.

    • Upon completion of the reaction (disappearance of the this compound spot on TLC), remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure amino-perezone derivative.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

2. Detailed Protocol for the Synthesis of Sulfur-Perezone Derivatives

This protocol is adapted from the synthesis of sulfur derivatives 8, 9, and 10[3]. The reaction proceeds via a Michael addition of a thiol to the this compound quinone system.

  • Materials:

    • This compound (250 mg, 1.008 mmol)

    • Thiol (e.g., 5-fluoro-2-mercaptobenzyl alcohol or 4-mercaptophenylacetic acid, ~1 equivalent)

    • Absolute Methanol (10 mL)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • TLC plates (mobile phase: n-hexane/ethyl acetate, 95:5)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, mix this compound (250 mg, 1.008 mmol) and the desired thiol (~1 equivalent) in 10 mL of absolute methanol.

    • Heat the mixture to reflux and maintain for 8 hours.

    • Monitor the progress of the reaction using TLC with a mobile phase of n-hexane/ethyl acetate (95:5).

    • Once the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel, using the same mobile phase as for TLC.

    • The purified sulfur derivative is typically obtained as a red oil. For compound 9, a yield of 45% was reported[3].

    • Characterize the structure of the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

B. Biological Evaluation Protocols

1. Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is a colorimetric assay used to determine cell viability by measuring cellular protein content.

  • Materials:

    • Adherent cancer cell lines

    • 96-well plates

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic acid, 1% (v/v)

    • Tris base solution, 10 mM

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24-48 hours).

    • After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

    • Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Wash the plates again with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

    • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510-540 nm using a microplate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

2. PARP-1 Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound derivatives on the PARP-1 enzyme. This can be performed using commercially available kits, often based on ELISA or fluorescence.

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Histone-coated microplate

    • NAD⁺ (substrate)

    • Activated DNA

    • Anti-pADPr antibody

    • Secondary antibody conjugated to HRP

    • TMB substrate

    • Stop solution (e.g., 0.2 N HCl)

    • Microplate reader

  • Procedure:

    • Coat a 96-well plate with histones.

    • Add the this compound derivative at various concentrations to the wells.

    • Add the PARP-1 enzyme and activated DNA to initiate the PARylation reaction.

    • Add NAD⁺ to start the enzymatic reaction and incubate.

    • Wash the plate to remove unreacted components.

    • Add the primary antibody (anti-pADPr) and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody, followed by incubation.

    • Wash the plate and add the TMB substrate. A color change will occur.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm. The signal intensity is proportional to the PARP-1 activity.

    • Calculate the IC50 values from the dose-response curve.

3. Caspase Activity Assay

This protocol outlines a method to measure the activity of caspases (e.g., caspase-3, -8, -9), which are key mediators of apoptosis. This is often a fluorescence-based assay.

  • Materials:

    • Treated and untreated cells

    • Cell lysis buffer

    • Reaction buffer containing DTT

    • Fluorogenic caspase substrate (e.g., DEVD-pNA for caspase-3)

    • 96-well black plate

    • Fluorometer

  • Procedure:

    • Induce apoptosis in cells by treating them with the this compound derivative.

    • Lyse the cells using the provided lysis buffer and incubate on ice.

    • Centrifuge the lysate to pellet the cell debris.

    • Add the supernatant (containing the caspases) to a 96-well black plate.

    • Add the reaction buffer and the fluorogenic caspase substrate to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for DEVD-pNA).

    • The increase in fluorescence is proportional to the caspase activity.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis This compound This compound Reaction Reaction This compound->Reaction + Amine/Thiol Purification Purification Reaction->Purification Column Chromatography Derivative Derivative Purification->Derivative Cytotoxicity Cytotoxicity Derivative->Cytotoxicity PARP1_Assay PARP1_Assay Derivative->PARP1_Assay Caspase_Assay Caspase_Assay Derivative->Caspase_Assay SAR_Analysis SAR Analysis & Lead Optimization Derivative->SAR_Analysis IC50_calc IC50_calc Cytotoxicity->IC50_calc SRB Assay IC50_calc_parp IC50_calc_parp PARP1_Assay->IC50_calc_parp Inhibition Assay Apoptosis_confirm Apoptosis_confirm Caspase_Assay->Apoptosis_confirm Activity Assay IC50_calc->SAR_Analysis IC50_calc_parp->SAR_Analysis Apoptosis_confirm->SAR_Analysis

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway Perezone_Derivative This compound Derivative PARP1 PARP-1 Perezone_Derivative->PARP1 Inhibition Apoptosis_Induction Apoptosis Induction Perezone_Derivative->Apoptosis_Induction Induction DNA_Repair DNA Repair PARP1->DNA_Repair Cell_Death Cancer Cell Death DNA_Repair->Cell_Death Inhibition of repair contributes to death Caspase_Cascade Caspase-8, -9, -3 Activation Apoptosis_Induction->Caspase_Cascade Caspase_Cascade->Cell_Death

Caption: Proposed signaling pathway for this compound derivatives.

References

Troubleshooting & Optimization

Perezone Yield Optimization: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving perezone yield from natural sources. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during extraction and purification.

Section 1: Frequently Asked Questions (FAQs)

Extraction

  • Q1: What is the most effective method for extracting this compound from Acourtia species? A1: While conventional thermal extraction using n-hexane is a common method, advanced techniques such as ultrasound-assisted extraction (UAE) and near-infrared-assisted extraction (NIR-AE) have been shown to significantly increase this compound yields, in some cases by up to 400% compared to conventional methods.[1] Supercritical CO2 extraction is another green alternative that provides high yields and selectivity.[1][2]

  • Q2: Which solvent is recommended for this compound extraction? A2: n-hexane is the most commonly reported and effective solvent for this compound extraction due to its polarity being comparable to that of supercritical CO2, which has shown good solubility for this compound.[2][3]

  • Q3: How can I quantify the yield of this compound in my extract? A3: Proton Nuclear Magnetic Resonance (¹H NMR) is a reliable method for quantifying this compound. The yield can be determined by correlating the integrals of the vinylic proton H-6 of this compound with an internal standard, such as the aromatic singlet of p-dinitrobenzene.[4]

Purification

  • Q4: What is the general approach for purifying this compound from a crude extract? A4: Column chromatography using silica gel is a standard method for this compound purification.[5] The separation is based on the different polarities of the compounds in the extract, with less polar compounds eluting first.

  • Q5: Are there any known impurities that I should be aware of during purification? A5: Isothis compound is a common isomer that can be present in extracts.[6] Additionally, other terpenoids and plant pigments may be co-extracted and need to be separated during chromatography.

Stability and Storage

  • Q6: How stable is this compound and what are the optimal storage conditions? A6: Quinones, in general, can be susceptible to degradation by light and heat.[7][8] It is recommended to store this compound extracts and purified compounds in a cool, dark place. For long-term storage, refrigeration or freezing in an inert atmosphere is advisable. The stability in different solvents can vary, and it is good practice to minimize storage time in solution.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during this compound extraction and purification.

Low this compound Yield
Problem Possible Cause(s) Recommended Solution(s)
Low extraction efficiency. Inefficient extraction method.Switch to a more efficient method like ultrasound-assisted or near-infrared-assisted extraction.[1] Optimize extraction time and temperature for the chosen method.
Inappropriate solvent.Ensure the use of a non-polar solvent like n-hexane.[2]
Poor quality of the natural source material.Use freshly harvested and properly dried root material. The this compound content can vary between plants and with environmental factors.[3]
Degradation during extraction. Excessive heat or prolonged extraction time.For thermal extraction, maintain the temperature at the solvent's boiling point and do not exceed the recommended extraction time. Consider using methods that operate at lower temperatures or for shorter durations.[1]
Exposure to light.Protect the extraction apparatus from direct light, especially if using glass equipment.
Poor Purity After Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Co-elution of impurities. Inappropriate mobile phase.Optimize the solvent system (mobile phase) for better separation. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) can improve resolution.
Overloading the column.Reduce the amount of crude extract loaded onto the column. The ratio of sample to stationary phase is critical for good separation.
Column channeling.Ensure proper packing of the silica gel column to avoid cracks and channels that lead to poor separation.
This compound degradation on the column. Acidic nature of silica gel.If this compound is found to be unstable on silica gel, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.

Section 3: Data Presentation

Table 1: Comparison of this compound Extraction Methods from Acourtia platyphilla
Extraction MethodSolventKey ParametersYield (%)Reference
Conventional Thermal (Mantle Heating)n-HexaneReflux for 3 hours1.60[1]
Supercritical CO2 (scCO2-24)CO250 °C, 10.65 MPa, 24 hours2.50[1][2]
Near-Infrared (NIR-3)n-Hexane30 minutes irradiation6.27[1]
Microwave-Assisted (MWE-3)n-Hexane10 min, 100 W, 60 °C3.00[1]
Ultrasound-Assisted (US-2)n-Hexane60 minutes sonication, 60 °C6.62[1]

Section 4: Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound
  • Preparation of Plant Material: Dry the roots of Acourtia platyphilla at room temperature in the dark. Once dried, grind the roots into a fine powder.

  • Extraction:

    • Place 5 g of the powdered root material into a flask.

    • Add 30 mL of n-hexane to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for 60 minutes at a constant temperature of 60 °C.

  • Isolation:

    • After sonication, filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh n-hexane to recover any remaining this compound.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (70-230 mesh) in n-hexane.

    • Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Allow the silica gel to settle and equilibrate the column by running n-hexane through it.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of n-hexane or a mixture of n-hexane and ethyl acetate.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 1% ethyl acetate in n-hexane and gradually increasing to 5-10%).

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light.

    • Combine the fractions containing pure this compound.

  • Final Product:

    • Evaporate the solvent from the combined pure fractions to obtain crystalline this compound.

Section 5: Visualizations

Diagram 1: General Workflow for this compound Extraction and Purification

G Start Dried Acourtia Root Powder Extraction Extraction (e.g., Ultrasound-Assisted with n-hexane) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis for Purity Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Final_Evaporation Final Solvent Evaporation Combine_Fractions->Final_Evaporation Pure_this compound Pure Crystalline this compound Final_Evaporation->Pure_this compound

Caption: Workflow for obtaining pure this compound.

Diagram 2: Troubleshooting Logic for Low this compound Yield

G cluster_extraction Extraction Method cluster_solvent Solvent cluster_material Plant Material cluster_degradation Degradation Start Low this compound Yield Check_Extraction Review Extraction Method Start->Check_Extraction Check_Solvent Verify Solvent Choice Start->Check_Solvent Check_Material Assess Plant Material Quality Start->Check_Material Check_Degradation Investigate Potential Degradation Start->Check_Degradation Inefficient_Method Inefficient Method? Check_Extraction->Inefficient_Method Wrong_Solvent Incorrect Solvent? Check_Solvent->Wrong_Solvent Poor_Quality Poor Quality? Check_Material->Poor_Quality Excess_Heat Excessive Heat/Time? Check_Degradation->Excess_Heat Light_Exposure Light Exposure? Check_Degradation->Light_Exposure Optimize_Parameters Optimize Time/Temp or Switch to UAE/NIR-AE Inefficient_Method->Optimize_Parameters Use_nHexane Use n-Hexane Wrong_Solvent->Use_nHexane Fresh_Material Use Fresh, Properly Dried Roots Poor_Quality->Fresh_Material Reduce_Heat Reduce Temperature/Duration Excess_Heat->Reduce_Heat Protect_From_Light Protect from Light Light_Exposure->Protect_From_Light G cluster_cell Cancer Cell This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS PARP1_Inhibition PARP-1 Inhibition This compound->PARP1_Inhibition DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -8, -9) DNA_Damage->Caspase_Activation PARP1_Inhibition->DNA_Damage Inhibits DNA Repair Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

troubleshooting perezone instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perezone. The information is designed to help address common challenges related to the stability of this compound in solution during experiments.

Troubleshooting Guides

Issue: this compound solution appears discolored or shows precipitate.

Discoloration or precipitation of your this compound solution can be indicative of degradation or poor solubility. This compound, a sesquiterpenic benzoquinone, may be susceptible to degradation under common experimental conditions.

Potential Causes and Solutions

Potential CauseRecommended ActionRationale
pH-induced Degradation Maintain a neutral pH (around 7.0) for your solution. Use a buffered system if your experiment is sensitive to pH changes.Benzoquinones can be unstable in both acidic and alkaline conditions, which can catalyze degradation reactions.[1]
Light Sensitivity Protect your this compound solution from light by using amber vials or wrapping your containers in aluminum foil. Work in a dimly lit area when possible.Quinone compounds can be light-sensitive and prone to photochemical degradation.[2]
Temperature Instability Prepare solutions fresh and store them at low temperatures (e.g., 2-8 °C for short-term and -20 °C or lower for long-term storage). Avoid repeated freeze-thaw cycles.Thermal energy can accelerate the rate of chemical degradation. One study noted that the biological activity of this compound is temperature-dependent, suggesting its stability may be affected by temperature.
Oxidation Use degassed solvents to prepare your solutions. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.The quinone moiety is susceptible to redox reactions. Dissolved oxygen can promote oxidative degradation.
Solvent Incompatibility Ensure this compound is fully dissolved in a suitable organic solvent such as DMSO or ethanol before preparing aqueous dilutions. Perform a solubility test with small amounts first.Poor solubility can lead to precipitation and inaccurate concentrations.
Microbial Degradation For long-term storage of aqueous solutions, consider sterile filtering the solution.Microorganisms can metabolize and degrade organic compounds.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting this compound instability.

perezone_troubleshooting start Instability Observed (e.g., color change, precipitate) check_pH Check Solution pH start->check_pH ph_ok pH Neutral? check_pH->ph_ok check_storage Review Storage Conditions (Light, Temperature) storage_ok Proper Storage? check_storage->storage_ok check_solvent Verify Solvent and Concentration solvent_ok Fully Dissolved? check_solvent->solvent_ok check_atmosphere Consider Oxidative Stress atmosphere_ok Inert Atmosphere Used? check_atmosphere->atmosphere_ok ph_ok->check_storage Yes adjust_pH Adjust to Neutral pH with Buffer ph_ok->adjust_pH No storage_ok->check_solvent Yes protect_solution Protect from Light and Store at Low Temperature storage_ok->protect_solution No solvent_ok->check_atmosphere Yes optimize_solvent Test Alternative Solvents or Lower Concentration solvent_ok->optimize_solvent No use_inert_gas Use Degassed Solvents and Inert Atmosphere atmosphere_ok->use_inert_gas No reassess Re-evaluate Solution Stability atmosphere_ok->reassess Yes adjust_pH->reassess protect_solution->reassess optimize_solvent->reassess use_inert_gas->reassess

A decision tree for troubleshooting this compound solution instability.
Experimental Protocol: Assessing this compound Stability in Solution

This protocol provides a general method to evaluate the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Solvents (e.g., DMSO, Ethanol, PBS)
  • Buffers with a range of pH values (e.g., pH 4, 7, 9)
  • Amber and clear glass vials
  • HPLC or UV-Vis spectrophotometer

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
  • Working Solution Preparation: Dilute the stock solution to the desired final concentration in the different buffers and solvents to be tested. Prepare solutions in both amber and clear vials to assess light sensitivity.
  • Initial Analysis (Time 0): Immediately after preparation, analyze the concentration and purity of this compound in each solution using HPLC or measure the absorbance spectrum using a UV-Vis spectrophotometer. This will serve as your baseline.
  • Incubation: Store the vials under different conditions you wish to test (e.g., room temperature, 4°C, 37°C).
  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), take an aliquot from each vial and re-analyze using the same method as in step 3.
  • Data Analysis: Compare the results at each time point to the initial analysis. A decrease in the concentration of the main this compound peak or the appearance of new peaks in HPLC, or a change in the absorbance spectrum, indicates degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data is not widely published, this compound as a sesquiterpenoid is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and other alcohols. For biological assays, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer. Always ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: How should I store my this compound solutions?

A2: For short-term storage (a few days), it is advisable to keep this compound solutions at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.

Q3: My this compound solution has turned from yellow to a brownish color. What does this indicate?

A3: A color change, particularly a darkening or shift to brown, often suggests chemical degradation or polymerization of quinone-containing compounds.[3] This could be due to factors such as exposure to light, non-neutral pH, or oxidation. It is recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.

Q4: Can I use this compound solutions that have been stored for a long time?

A4: It is generally not recommended to use old solutions of this compound, especially if their stability under the storage conditions has not been verified. The concentration and purity of the compound may have changed over time, which could affect the reproducibility and validity of your experimental results. Whenever possible, use freshly prepared solutions.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation pathways for this compound are not well-documented in the literature, benzoquinones can undergo several types of reactions. These include reduction to the corresponding hydroquinone, Michael addition reactions with nucleophiles, and polymerization.[4] The degradation products in your specific experimental conditions would depend on the solvents, buffers, and other reagents present.

References

Technical Support Center: Optimizing Perezone Dosage for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting advice for optimizing the use of perezone in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of cytotoxic action?

This compound is a naturally occurring sesquiterpene quinone isolated from the roots of plants of the Perezia genus. Its cytotoxic effects are primarily mediated through the induction of apoptosis (programmed cell death).[1] Key mechanisms of action include:

  • Induction of Oxidative Stress: this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), which can damage cellular components like DNA and lipids, ultimately triggering apoptosis.[1][2][3]

  • PARP-1 Inhibition: this compound has been shown to inhibit Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair.[2][3] Inhibiting PARP-1 in cancer cells can prevent them from repairing DNA damage, leading to cell death.[2]

  • Mitochondrial Disruption: The compound can cause a reduction in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[4][5]

  • Caspase Activation: this compound induces cell death through both caspase-dependent and caspase-independent pathways, with the specific mechanism sometimes varying with concentration.[4][5][6] Studies have confirmed the increased expression of executioner caspases such as caspase-3, -8, and -9 following treatment.[5][7][8]

This compound's Pro-Apoptotic Signaling Pathway

PerezoneSignaling This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PARP1 PARP-1 Inhibition This compound->PARP1 DNA_Damage DNA Damage ROS->DNA_Damage Mito Mitochondrial Membrane Potential Disruption ROS->Mito PARP1->DNA_Damage Prevents Repair DNA_Damage->Mito Caspases Caspase-9, -8, -3 Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis via ROS production, PARP-1 inhibition, and caspase activation.

Q2: What is a recommended starting concentration range for this compound?

The effective concentration of this compound is highly dependent on the cell line. Based on published data, a broad range-finding experiment is recommended, starting from approximately 1 µM and extending to 100 µM or higher. The half-maximal inhibitory concentration (IC50) can vary significantly, from ~6 µM in some cancer cell lines to over 50 µM in others.

Q3: How long should cells be exposed to this compound for a typical cytotoxicity assay?

A 24-hour exposure is a common starting point for assessing the cytotoxic effects of this compound and its derivatives.[5][7][8] Some protocols also use a 48-hour incubation period, which may be necessary for slower-growing cell lines or to observe delayed cytotoxic effects.[1][9]

Q4: What should I use as a vehicle control for this compound experiments?

This compound is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, a vehicle control consisting of cell culture medium with the same final concentration of DMSO used in the experimental wells is essential. It is critical to ensure the final DMSO concentration is non-toxic to the cells, generally kept below 0.5%.

Data Presentation: this compound IC50 Values

The following table summarizes reported IC50 values for this compound and its derivatives across various cell lines. This data can help guide the selection of an appropriate concentration range for your specific experiments.

Compound/DerivativeCell LineCell TypeIncubation TimeIC50 (µM)
This compoundU373Glioblastoma48 h51.20 ± 0.3
This compound AngelateU373Glioblastoma48 h6.44 ± 1.6
This compoundU-251Astrocytoma24 h6.83 ± 1.64
Phenyl Glycine this compoundU-251Astrocytoma24 h2.60 ± 1.69
This compoundK562Leukemia48 h181.5
This compoundSVGp12Non-tumoral Glial Cells24 h28.54 ± 1.59
This compoundMixed Glial CellsPrimary Non-tumoral Cells48 h59.85 ± 0.3

Data sourced from references[2][3][7][8][10].

Experimental Protocols

Protocol: Determining this compound IC50 using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • This compound stock solution (e.g., 10-50 mM in DMSO)

  • Target cells in culture

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilizing formazan)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Aim for a range that will bracket the expected IC50 value (e.g., 0.5, 1, 5, 10, 25, 50, 100 µM). Also prepare a medium-only blank and a vehicle control (medium with the highest concentration of DMSO).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or medium-only control. Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the % Viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Workflow for Optimizing this compound Dosage

Workflow start Start: Optimize Cell Seeding Density range_finding 1. Range-Finding Experiment (Broad Log-Scale Concentrations, e.g., 0.1 µM to 200 µM) start->range_finding evaluate_range Evaluate Initial Range range_finding->evaluate_range definitive_ic50 2. Definitive IC50 Experiment (Narrow, Semi-Log Concentrations around estimated IC50) evaluate_range->definitive_ic50 Effective range found troubleshoot Troubleshoot (See Guide Below) evaluate_range->troubleshoot No/low toxicity data_analysis 3. Data Analysis (Calculate % Viability, Plot Dose-Response Curve) definitive_ic50->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc

Caption: A systematic workflow for determining the IC50 of this compound in a target cell line.

Troubleshooting Guide

Q5: I am not observing any significant cytotoxicity, even at high this compound concentrations. What could be the issue?

Several factors could be at play:

  • Compound Stability and Solubility: this compound, as a quinone, may have limited stability in aqueous cell culture media over long incubation periods.[11][12] Consider preparing fresh dilutions immediately before use. If you suspect solubility issues, check for precipitates in your stock solution or final dilutions.

  • Cell Density: Overly confluent cells can be more resistant to treatment. Ensure you are using an optimal cell seeding density where cells are in the logarithmic growth phase during treatment.[13]

  • Cell Line Resistance: The cell line you are using may be inherently resistant to this compound's mechanism of action.

  • Incubation Time: A 24-hour treatment may not be sufficient. Consider extending the incubation period to 48 or 72 hours.[14]

Q6: My results show high variability between replicate wells. How can I improve this?

High variability often points to technical inconsistencies:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before seeding to avoid clumps and ensure an equal number of cells is added to each well.

  • Pipetting Errors: Use calibrated pipettes and consistent technique, especially when performing serial dilutions and adding reagents.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator.

Q7: My vehicle control (DMSO) is causing significant cell death. What should I do?

This indicates that the concentration of the solvent is too high for your specific cell line.

  • Reduce Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be ≤0.1% and almost always below 0.5%. You may need to prepare a lower concentration stock solution of this compound to achieve this.

  • Run a Vehicle Toxicity Curve: Test the effect of a range of DMSO concentrations (e.g., 0.05% to 1.0%) on your cells to determine the maximum non-toxic concentration.

Troubleshooting Decision Tree

Troubleshooting start Problem Encountered no_effect Q: No Cytotoxicity? start->no_effect high_variability Q: High Variability? start->high_variability vehicle_toxic Q: Vehicle Control Toxicity? start->vehicle_toxic sol_stability A: Check compound stability/ solubility. Prepare fresh. no_effect->sol_stability Yes sol_time A: Increase incubation time (48-72h). no_effect->sol_time Yes sol_density A: Optimize cell seeding density. no_effect->sol_density Yes sol_pipetting A: Review pipetting technique. Ensure cell suspension is homogenous. high_variability->sol_pipetting Yes sol_edge A: Avoid plate edge effects. Use inner 60 wells. high_variability->sol_edge Yes sol_dmso A: Lower final DMSO concentration (<0.5%). vehicle_toxic->sol_dmso Yes sol_dmso_curve A: Run a vehicle-only toxicity curve. vehicle_toxic->sol_dmso_curve Yes

Caption: A decision tree to diagnose and solve common issues in this compound cytotoxicity assays.

References

Technical Support Center: Overcoming Perezone Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with perezone, particularly concerning the development of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound, a sesquiterpenene quinone, exerts its anticancer effects through a multi-faceted approach. Its primary mechanisms include the induction of apoptosis (programmed cell death) through both caspase-dependent and caspase-independent pathways.[1][2][3] this compound has been shown to increase the production of intracellular reactive oxygen species (ROS), leading to oxidative stress.[4] Additionally, it functions as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair.[4][5][6]

Q2: I'm observing a decrease in the cytotoxic effect of this compound over time. What are the potential mechanisms of resistance?

Decreased sensitivity to this compound can arise from several adaptive changes in cancer cells. Based on its mechanism of action, likely resistance mechanisms include:

  • Increased Antioxidant Capacity: Cells may upregulate their endogenous antioxidant systems, such as increasing the levels of glutathione (GSH), to neutralize this compound-induced ROS.[7]

  • Upregulation of Anti-Apoptotic Proteins: Cancer cells can overexpress anti-apoptotic proteins like Bcl-2, which block the mitochondrial pathway of apoptosis.[2][3][8]

  • Alterations in DNA Damage Repair Pathways: Resistance to PARP inhibitors can emerge through the restoration of homologous recombination repair or stabilization of the replication fork.[1][6][9]

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][10]

Q3: How can I experimentally verify if my cancer cell line has developed resistance to this compound?

To confirm resistance, you can perform a dose-response curve using a cell viability assay (e.g., MTT assay) and compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered when working with this compound, particularly when resistance is suspected.

Problem 1: Decreased this compound-Induced Cell Death

Symptoms:

  • Reduced percentage of apoptotic cells observed in Annexin V/PI staining compared to initial experiments.

  • Higher concentrations of this compound are required to achieve the same level of cell death.

  • Decreased cleavage of caspase-3 or PARP observed on a Western blot.

Possible Causes & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Step Experimental Protocol
Increased antioxidant capacity Measure intracellular glutathione (GSH) levels. Consider co-treatment with a GSH synthesis inhibitor like buthionine sulfoximine (BSO).[7]Glutathione Quantification Assay
Upregulation of anti-apoptotic proteins Perform a Western blot to assess the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1). Consider co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax).[2][11]Western Blot for Bcl-2 Family Proteins
Increased drug efflux Measure the activity of ABC transporters using a fluorescent substrate like Rhodamine 123. Consider co-treatment with an ABC transporter inhibitor (e.g., Verapamil).ABC Transporter Activity Assay
Problem 2: Reduced this compound-Induced ROS Production

Symptom:

  • Lower fluorescence intensity in DCFDA assay in this compound-treated cells compared to previous experiments.

Possible Causes & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Step Experimental Protocol
Elevated cellular antioxidant defenses Quantify total antioxidant capacity or specifically measure levels of key antioxidant enzymes (e.g., SOD, catalase) and glutathione.[12]Glutathione Quantification Assay
Altered mitochondrial function Assess mitochondrial membrane potential to check for changes that might reduce ROS production.Mitochondrial Membrane Potential Assay
Problem 3: Ineffective PARP-1 Inhibition by this compound

Symptom:

  • Cells continue to proliferate despite this compound treatment, and there is no evidence of synthetic lethality in DNA repair-deficient cell lines.

Possible Causes & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Step Experimental Protocol
Restoration of homologous recombination Assess the formation of RAD51 foci as a marker for active homologous recombination.[6]Immunofluorescence for RAD51 Foci
Mutations in PARP1 Sequence the PARP1 gene in the resistant cell line to identify potential mutations that prevent this compound binding.DNA Sequencing
Increased drug efflux As mentioned previously, assess ABC transporter activity.[1]ABC Transporter Activity Assay

Data Presentation

Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundK562LeukemiaNot specified, showed cytotoxic effect[1]
This compoundU-251Astrocytoma6.83 ± 1.64[13]
Phenyl glycine this compoundU-251Astrocytoma2.60 ± 1.69[13]
This compoundU373Glioblastoma51.20[5][14]
This compound angelateU373Glioblastoma6.44[5][14]

Table 2: Summary of Potential Resistance Mechanisms and Overcoming Strategies

Resistance MechanismKey Cellular ChangeProposed Strategy to Overcome
Increased Antioxidant CapacityElevated glutathione (GSH) levelsCo-treatment with GSH synthesis inhibitors (e.g., BSO)
Apoptosis EvasionUpregulation of anti-apoptotic proteins (e.g., Bcl-2)Combination therapy with Bcl-2 inhibitors (e.g., Venetoclax)
Altered DNA Damage ResponseRestoration of homologous recombinationCombination with other DNA damaging agents or cell cycle inhibitors
Increased Drug EffluxOverexpression of ABC transporters (e.g., P-gp)Co-administration of ABC transporter inhibitors (e.g., Verapamil)

Experimental Protocols

A detailed methodology for key experiments is provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

  • Treatment: Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

Apoptosis (Annexin V/PI) Assay
  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.[5]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the cells by flow cytometry within one hour.[4]

Intracellular ROS (DCFDA) Assay
  • Cell Seeding: Seed cells in a 96-well plate or culture dish.

  • Loading with DCFDA: Wash the cells and incubate with 10-50 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free medium for 30-45 minutes at 37°C.[18][19]

  • Treatment: Wash the cells and treat with this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~535 nm.[19]

Western Blot for Cleaved Caspase-3
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer and determine protein concentration.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 12-15% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[20]

Visualizations

This compound's Multifaceted Anti-Cancer Mechanism

Perezone_Mechanism This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros parp PARP-1 Inhibition This compound->parp apoptosis Apoptosis This compound->apoptosis oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage parp->dna_damage cell_death Cancer Cell Death apoptosis->cell_death oxidative_stress->apoptosis dna_damage->apoptosis

Caption: this compound induces cancer cell death via three main pathways.

Troubleshooting Workflow for this compound Resistance

Troubleshooting_Workflow start Start: Decreased this compound Efficacy ic50 Determine IC50 (MTT Assay) start->ic50 is_resistant Is IC50 Increased? ic50->is_resistant is_resistant->start No (Re-evaluate experiment) check_ros Measure Intracellular ROS (DCFDA Assay) is_resistant->check_ros Yes check_apoptosis Assess Apoptosis Pathway (Western Blot for Bcl-2) is_resistant->check_apoptosis Yes check_efflux Evaluate Drug Efflux (Rhodamine 123 Assay) is_resistant->check_efflux Yes low_ros ROS Decreased? check_ros->low_ros apoptosis_blocked Anti-apoptotic Proteins Upregulated? check_apoptosis->apoptosis_blocked efflux_increased Efflux Increased? check_efflux->efflux_increased low_ros->check_apoptosis No solution_gsh Solution: Co-treat with BSO low_ros->solution_gsh Yes apoptosis_blocked->check_efflux No solution_bcl2 Solution: Co-treat with Bcl-2 Inhibitor apoptosis_blocked->solution_bcl2 Yes solution_efflux Solution: Co-treat with Efflux Inhibitor efflux_increased->solution_efflux Yes end Resistance Overcome solution_gsh->end solution_bcl2->end solution_efflux->end

Caption: A step-by-step guide to identifying and overcoming this compound resistance.

Signaling Pathway of this compound-Induced Apoptosis and Potential Resistance

Apoptosis_Pathway This compound This compound ros ↑ ROS This compound->ros mito Mitochondria ros->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis gsh ↑ Glutathione (GSH) gsh->ros Inhibits bcl2 ↑ Bcl-2 bcl2->mito Inhibits

References

minimizing off-target effects of perezone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for perezone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound and to offer troubleshooting support for related experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is not dissolving properly. What solvent should I use?

A1: this compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: I am observing high cytotoxicity in my non-cancerous (control) cell line. What could be the cause and how can I mitigate this?

A2: High cytotoxicity in non-cancerous cells is a known off-target effect of this compound, primarily due to its nature as a quinone which can induce oxidative stress through redox cycling.[1][2] To address this:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration that maximizes cancer cell cytotoxicity while minimizing effects on non-cancerous cells.

  • Consider this compound Derivatives: this compound derivatives, such as this compound angelate or phenyl glycine-perezone, have been shown to have a better therapeutic index, exhibiting higher cytotoxicity in cancer cells and lower cytotoxicity in normal cells.[3][4]

  • Control for Oxidative Stress: Include an antioxidant, such as N-acetylcysteine (NAC), in your experimental controls to determine if the observed cytotoxicity is primarily mediated by reactive oxygen species (ROS).

Q3: My experimental results with this compound are inconsistent. What are the common causes of variability?

A3: Inconsistent results can arise from several factors:

  • Compound Stability: this compound, like other quinones, can be sensitive to light and temperature. Store stock solutions protected from light at -20°C or below. Prepare fresh dilutions in media for each experiment.

  • Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.

  • Assay-Specific Variability: For assays like the MTT or scratch wound healing, minor variations in incubation times, reagent addition, or the scratching technique can lead to significant differences in results. Refer to the detailed protocols and troubleshooting guides below for specific recommendations.[1][5]

Q4: What are the primary mechanisms of this compound's on-target and off-target effects?

A4:

  • On-Target Effects (Anticancer): this compound's anticancer activity is primarily attributed to two mechanisms: the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[6]

  • Off-Target Effects (Cytotoxicity): The off-target cytotoxicity of this compound is largely a consequence of its quinone structure. Quinones can undergo redox cycling, a process that generates ROS and leads to oxidative stress in both cancerous and non-cancerous cells.[1] They can also arylate cellular nucleophiles, disrupting normal cellular function.[7]

Troubleshooting Guides

High Background in MTT Assay
IssuePossible CauseRecommendation
High absorbance in "no cell" control wells Contamination of media or reagents with microorganisms.Use sterile technique. Filter-sterilize all solutions.
Phenol red in the culture medium.Use a background control with medium only and subtract the absorbance. Alternatively, use phenol red-free medium for the assay.[8]
High absorbance in vehicle control wells High cell seeding density leading to overgrowth.Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the end of the assay.[9]
Solvent (e.g., DMSO) is affecting cell metabolism.Ensure the final solvent concentration is consistent and non-toxic across all wells.
Inconsistent Results in Scratch Wound Healing Assay
IssuePossible CauseRecommendation
Variable scratch width Inconsistent pressure or angle of the pipette tip.Practice making uniform scratches. Use a guideline on the bottom of the plate if necessary.[5]
Uneven cell migration Inhomogeneous cell monolayer at the start of the assay.Ensure a confluent and evenly distributed cell monolayer before making the scratch.[2]
Cell proliferation confounding migration results Cell division is contributing to the closure of the gap.Use a proliferation inhibitor like Mitomycin C or serum-starve the cells after making the scratch.[5]
Difficulty in imaging the same field of view Lack of reference points.Mark the plate to ensure the same area is imaged at each time point.[10]

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Cell Lines
Cell LineCell TypeIC50 (µM)Reference
U-251Human Astrocytoma6.83 ± 1.64[4]
SVGp12Non-tumoral (human glial)28.54 ± 1.59[4]
U373Human Glioblastoma51.20 ± 0.3[3]
Mixed glial cellsRat (primary)59.85 ± 0.3[3]
K562Human LeukemiaNot specified, but cytotoxic[6]
PC-3Human Prostate CancerNot specified, but cytotoxic[6]
HCT-15Human Colorectal CancerNot specified, but cytotoxic[6]
SKLU-1Human Lung CancerNot specified, but cytotoxic[6]
Table 2: Comparison of Cytotoxicity of this compound and its Derivatives
CompoundCell LineCell TypeIC50 (µM)Reference
This compoundU373Human Glioblastoma51.20 ± 0.3[3]
This compound AngelateU373Human Glioblastoma6.44 ± 1.6[3]
This compoundMixed glial cellsRat (primary)59.85 ± 0.3[3]
This compound AngelateMixed glial cellsRat (primary)173.66 ± 1.6[3]
This compoundU-251Human Astrocytoma6.83 ± 1.64[4]
Phenyl glycine-perezoneU-251Human Astrocytoma2.60 ± 1.69[4]
This compoundSVGp12Non-tumoral (human glial)28.54 ± 1.59[4]
Phenyl glycine-perezoneSVGp12Non-tumoral (human glial)31.87 ± 1.54[4]
Sulfur Derivative 8HeLaHuman Cervical Cancer10.18[11]
Sulfur Derivative 9MCF-7Human Breast Cancer83.17[11]

Detailed Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[7][8][12]

1. Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol).

  • 96-well plates.

  • Adherent or suspension cells.

  • This compound and/or its derivatives.

  • Vehicle control (e.g., DMSO).

  • Culture medium.

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight (37°C, 5% CO2).

  • Treatment: Treat cells with various concentrations of this compound or its derivatives. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assessment using Scratch Wound Healing Assay

This protocol is based on standard scratch assay methodologies.[2][5][10]

1. Materials:

  • 24-well plates.

  • Cells that form a monolayer.

  • Sterile 200 µL or 1 mL pipette tip.

  • Culture medium.

  • Phosphate-buffered saline (PBS).

  • Microscope with a camera.

2. Procedure:

  • Cell Seeding: Seed cells in a 24-well plate to create a confluent monolayer.

  • Creating the Scratch: Once cells are confluent, use a sterile pipette tip to create a straight scratch down the center of the well.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of this compound or control vehicle.

  • Imaging (Time 0): Immediately capture images of the scratch in predefined locations for each well.

  • Incubation and Imaging: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.

  • Data Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

PARP-1 Inhibition Assay

This is a representative protocol for a competitive inhibitor assay.[13][14]

1. Materials:

  • Recombinant human PARP-1 enzyme.

  • Fluorescently labeled PARP inhibitor (e.g., Olaparib-based probe).

  • Assay buffer.

  • 96-well black plates.

  • This compound or its derivatives.

  • Fluorescence polarization plate reader.

2. Procedure:

  • Reagent Preparation: Thaw and dilute the PARP-1 enzyme and the fluorescent probe in the assay buffer to the desired concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of this compound or a known PARP-1 inhibitor (positive control) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted PARP-1 enzyme to wells containing the test compound or controls.

  • Probe Addition: Add the fluorescently labeled PARP inhibitor probe to all wells.

  • Incubation: Incubate the plate at room temperature for 30-90 minutes, protected from light.

  • Measurement: Read the fluorescence polarization (FP) using a plate reader with appropriate excitation and emission wavelengths (e.g., λex = 485 nm; λem = 528 nm).

  • Data Analysis: A high FP value indicates the probe is bound to PARP-1. A decrease in FP signifies displacement of the probe by the test compound, indicating PARP-1 inhibition. Calculate the IC50 value for this compound from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

perezone_ros_pathway This compound This compound redox Redox Cycling This compound->redox Quinone Structure ros ROS (O2-, H2O2) redox->ros dna_damage DNA Damage ros->dna_damage mito Mitochondrial Stress ros->mito apoptosis Apoptosis dna_damage->apoptosis mito->apoptosis perezone_parp1_pathway dna_damage DNA Damage parp1 PARP-1 dna_damage->parp1 activates dna_repair DNA Repair parp1->dna_repair apoptosis Apoptosis parp1->apoptosis cell_survival Cell Survival dna_repair->cell_survival This compound This compound This compound->parp1 inhibits perezone_derivative_screening_workflow start Start: Synthesize This compound Derivatives screen Primary Screen: Cytotoxicity (MTT Assay) start->screen cancer_cells Cancer Cell Line screen->cancer_cells normal_cells Non-cancerous Cell Line screen->normal_cells select Select Hits: High Therapeutic Index (IC50 Cancer << IC50 Normal) cancer_cells->select normal_cells->select secondary Secondary Assays on Hits: - Migration (Scratch Assay) - Apoptosis (Caspase Assay) - PARP-1 Inhibition select->secondary Potent & Selective Derivatives lead Lead Candidate Identification secondary->lead

References

Perezone Purification: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perezone. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of this sesquiterpenoid quinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

This compound, like many natural product quinones, presents several purification challenges. Due to its quinone structure, it is susceptible to degradation, particularly when exposed to light, high temperatures, and certain pH conditions. A common issue is the formation of colored impurities, such as quinhydrones, which can make it difficult to obtain a pure yellow product. Additionally, crude extracts from natural sources contain a complex mixture of related compounds, requiring efficient chromatographic techniques for successful separation.

Q2: What are the common impurities found in crude this compound extracts?

Crude extracts containing this compound are often contaminated with various substances that can interfere with purification. These can include:

  • Aniline black and related dyestuffs: Particularly if the synthesis involves oxidation of an amino benzene compound.[1]

  • Brown humus-like substances: These are often difficult to separate from the desired compound.[1]

  • Related terpenoids and plant metabolites: Co-extraction of other compounds from the plant source is common.

  • Degradation products: As mentioned, this compound can degrade into various byproducts, including quinhydrones, which are complexes of the quinone and its corresponding hydroquinone.[2]

Q3: How does pH and temperature affect the stability of this compound during purification?

The stability of quinone-containing compounds is often dependent on pH and temperature. Generally, many natural pigments like anthocyanins (which share some stability characteristics with other natural colored compounds) are more stable at lower pH values (<3).[3] For other compounds, both acidic and alkaline conditions can lead to degradation.[4] It is advisable to conduct purification steps at neutral or slightly acidic pH and to avoid high temperatures to minimize degradation. For instance, studies on other organic molecules have shown that elevated temperatures can significantly promote degradation.[5][6] It's recommended to perform purification steps at room temperature or below whenever possible.

Troubleshooting Guides

Column Chromatography

Problem: My this compound sample is degrading on the silica gel column.

  • Cause: Silica gel can be slightly acidic, which may catalyze the degradation of sensitive compounds like this compound.

  • Solution:

    • Deactivate the silica gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, before packing the column.

    • Use an alternative stationary phase: Consider using a less acidic stationary phase like Florisil® (magnesium silicate) or neutral alumina.

    • Work quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Problem: I am seeing broad peaks and poor separation of this compound from impurities.

  • Cause: This could be due to several factors, including improper solvent system selection, column overloading, or interactions with the stationary phase.

  • Solution:

    • Optimize the mobile phase: Use thin-layer chromatography (TLC) to screen different solvent systems to find one that provides good separation (Rf value for this compound around 0.3-0.4). A common starting point for quinones is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).

    • Check the sample load: Overloading the column can lead to band broadening. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.

    • Ensure proper column packing: An improperly packed column with channels or cracks will lead to poor separation.

High-Performance Liquid Chromatography (HPLC)

Problem: I am not getting sharp peaks for this compound in my HPLC analysis.

  • Cause: Peak tailing or broadening in HPLC can be caused by secondary interactions with the stationary phase, improper mobile phase pH, or column degradation.

  • Solution:

    • Adjust mobile phase pH: For quinonoid compounds, a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) can help to suppress ionization and reduce peak tailing.

    • Use a high-purity stationary phase: Modern HPLC columns with end-capping can reduce interactions with residual silanols on the silica surface. A C18 column is a common choice for reversed-phase separation of moderately polar compounds like this compound.

    • Check for column voids: A void at the head of the column can cause peak distortion. This can be checked by visual inspection or by reversing the column and flushing it.

Recrystallization

Problem: this compound is "oiling out" instead of crystallizing.

  • Cause: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. It can also happen if the solution is cooled too quickly or if the solvent is not ideal.

  • Solution:

    • Use a solvent pair: A two-solvent system can be effective. Dissolve the this compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[7][8] Common solvent pairs for organic compounds include ethyl acetate/hexane and methanol/dichloromethane.[7]

    • Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.

Experimental Protocols

While specific, detailed protocols for this compound purification are not abundant in the readily available literature, the following are general methodologies that can be adapted based on the principles of chromatography and recrystallization for quinones.

General Column Chromatography Protocol for this compound Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly more polar solvent and apply it carefully to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis: Collect fractions and spot them on a TLC plate. Visualize the spots under UV light to identify the fractions containing this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

General Reversed-Phase HPLC Method Development for this compound
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation: A common mobile phase for compounds of this polarity is a mixture of methanol or acetonitrile and water.[9] Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous phase can improve peak shape.

  • Initial Gradient: A good starting point is a linear gradient from a lower concentration of the organic solvent to a higher concentration over 20-30 minutes. For example, 50% methanol in water to 100% methanol.

  • Detection: this compound is a colored compound, so a UV-Vis detector can be used. The optimal wavelength can be determined by obtaining a UV spectrum of a pure sample.

  • Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve optimal separation of this compound from any impurities.

General Recrystallization Protocol for this compound
  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.[10][11] A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the this compound, while the other should be a poor solvent in which it is miscible.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a desiccator.

Data Presentation

Due to the lack of specific quantitative data for this compound purification in the searched literature, a comparative table cannot be generated at this time. Researchers are encouraged to maintain detailed records of their purification trials to build their own comparative data, including:

  • Method: (e.g., Column Chromatography, HPLC, Recrystallization)

  • Parameters: (e.g., Stationary phase, mobile phase, solvent system)

  • Starting Material Purity (%):

  • Final Purity (%):

  • Yield (%):

Visualizations

Logical Workflow for this compound Purification

The following diagram illustrates a general workflow for the purification of this compound from a crude extract.

PerezonePurification CrudeExtract Crude this compound Extract ColumnChromatography Column Chromatography (Silica Gel or Alumina) CrudeExtract->ColumnChromatography PurityCheck1 TLC/HPLC Purity Check ColumnChromatography->PurityCheck1 Recrystallization Recrystallization PurityCheck1->Recrystallization If Impure Purethis compound Pure this compound PurityCheck1->Purethis compound If Pure ImpureFractions Impure Fractions PurityCheck1->ImpureFractions Side Fractions PurityCheck2 HPLC Purity & Characterization Recrystallization->PurityCheck2 PurityCheck2->ColumnChromatography If Impure PurityCheck2->Purethis compound If Pure PerezoneDegradation This compound This compound (Quinone) Reduction Reduction (+2e-, +2H+) This compound->Reduction Complexation Complexation This compound->Complexation Hydroquinone This compound Hydroquinone Reduction->Hydroquinone Oxidation Oxidation (-2e-, -2H+) Oxidation->this compound Hydroquinone->Oxidation Hydroquinone->Complexation Quinhydrone Quinhydrone Complex (Colored Impurity) Complexation->Quinhydrone

References

standardizing perezone concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the experimental use of perezone. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on standardizing this compound concentrations and troubleshooting common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture applications, it is crucial to use a minimal amount of DMSO to dissolve the compound and then dilute it with culture medium to the final desired concentration. The final concentration of DMSO in the cell culture medium should be kept low, typically at 0.1% (v/v) or less, to avoid solvent-induced cytotoxicity.[1]

Q2: How should I prepare a stock solution of this compound?

A2: A detailed protocol for preparing a this compound stock solution is provided in the "Experimental Protocols" section of this guide. Generally, you will weigh the desired amount of this compound and dissolve it in a calculated volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

Q3: What are the typical working concentrations of this compound for in vitro experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Based on published data, the half-maximal inhibitory concentration (IC50) can range from the low micromolar (µM) to higher micromolar levels. For example, IC50 values have been reported to be as low as 6.44 µM in some cancer cell lines.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A summary of reported IC50 values is provided in the "Data Presentation" section.

Q4: How stable is this compound in a DMSO stock solution?

A4: While specific long-term stability data for this compound in DMSO is not extensively published, studies on a wide range of compounds stored in DMSO at room temperature show that a significant percentage remain stable for several months. For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C in airtight, light-protected vials to minimize degradation from freeze-thaw cycles, water absorption, and photodegradation.

Q5: What are the known mechanisms of action for this compound?

A5: this compound induces apoptosis in cancer cells through two primary, interconnected mechanisms: the induction of oxidative stress and the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[3][4][5] These pathways ultimately lead to caspase-dependent and -independent cell death.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound precipitate observed in culture medium. The final concentration of this compound exceeds its solubility in the aqueous culture medium. The final DMSO concentration is too low to maintain solubility.Ensure the final DMSO concentration is sufficient (e.g., 0.1%) but not cytotoxic. Prepare a fresh dilution from the stock solution, ensuring it is thoroughly mixed before adding to the cell culture. Consider using a slightly higher, yet non-toxic, final DMSO concentration if precipitation persists.
High levels of cell death in control (vehicle-treated) group. The concentration of DMSO used as a vehicle is too high and is causing cytotoxicity.Prepare a serial dilution of your DMSO vehicle to determine the maximum non-toxic concentration for your specific cell line. Ensure the final DMSO concentration in all experimental wells, including the vehicle control, is identical and ideally below 0.1%.
Inconsistent or not reproducible experimental results. Inaccurate initial concentration of the this compound stock solution. Degradation of the this compound stock solution. Variation in cell density or experimental conditions.Re-weigh the this compound and prepare a fresh stock solution. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Ensure consistent cell seeding density, incubation times, and other experimental parameters across all experiments.
No significant effect of this compound at expected concentrations. The cell line being used is resistant to this compound. The this compound has degraded. The experimental endpoint is not sensitive to this compound's mechanism of action.Test a wider range of this compound concentrations. Prepare a fresh stock solution. Verify the mechanism of action in your cell line by assessing markers of apoptosis, oxidative stress, or PARP-1 activity.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeExposure Time (h)IC50 (µM)
U-251Astrocytoma246.83 ± 1.64
U373Glioblastoma4851.20 ± 0.3
K562LeukemiaNot Specified>100
PC-3Prostate CancerNot SpecifiedNot Specified
HCT-15Colorectal CancerNot SpecifiedNot Specified
SKLU-1Lung CancerNot SpecifiedNot Specified
A-549Lung CancerNot Specified143.8
MDA-MB-231Breast CancerNot Specified7.8
MCF-7Breast CancerNot Specified83.17

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 248.32 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 248.32 g/mol = 0.0024832 g = 2.48 mg

  • Weigh the this compound: Carefully weigh out 2.48 mg of this compound using an analytical balance.

  • Dissolve in DMSO: Transfer the weighed this compound to a sterile microcentrifuge tube or amber vial. Add 1 mL of cell culture grade DMSO.

  • Ensure complete dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Storage: Store the 10 mM this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol 2: Preparation of Working Concentrations for Cell Culture Experiments

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To improve accuracy when preparing low micromolar concentrations, it is advisable to first prepare an intermediate dilution (e.g., 1 mM) in sterile cell culture medium or DMSO.

  • Calculate the volume for the final concentration: To prepare a final concentration of 10 µM this compound in 1 mL of cell culture medium:

    • Use the formula: C1V1 = C2V2

    • (10,000 µM) x V1 = (10 µM) x (1000 µL)

    • V1 = 1 µL

  • Prepare the final working solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. Mix thoroughly by gentle pipetting or vortexing.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same final volume of cell culture medium (e.g., 1 µL of DMSO in 999 µL of medium for a 0.1% DMSO final concentration).

  • Treat the cells: Add the prepared working solutions to your cell cultures.

Mandatory Visualizations

Signaling Pathways

Perezone_ROS_Induction This compound This compound NOX4 NADPH Oxidase 4 (Nox4) This compound->NOX4 NQO1 NAD(P)H:Quinone Oxidoreductase 1 (NQO1) This compound->NQO1 ROS Increased Reactive Oxygen Species (ROS) NOX4->ROS NQO1->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Perezone_PARP1_Inhibition DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP-1 DNA_Damage->PARP1 activates Replication_Fork Replication Fork Collapse DNA_Damage->Replication_Fork during S-phase SSB_Repair SSB Repair PARP1->SSB_Repair This compound This compound This compound->PARP1 inhibits DSBs DNA Double-Strand Breaks (DSBs) Replication_Fork->DSBs Apoptosis Apoptosis DSBs->Apoptosis Perezone_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM this compound Stock in DMSO Working_Solutions Prepare Working Concentrations in Culture Medium Stock_Solution->Working_Solutions Treatment Treat Cells with this compound and Vehicle Control Working_Solutions->Treatment Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Endpoint_Assay Perform Endpoint Assay (e.g., Viability, Apoptosis) Incubation->Endpoint_Assay Data_Analysis Analyze and Interpret Data Endpoint_Assay->Data_Analysis

References

Technical Support Center: Managing Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and mitigate the effects of autofluorescence in your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and what causes it in my samples?

Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light, which is not related to any specific fluorescent labels you have added. This intrinsic fluorescence can obscure the signal from your intended targets, leading to a low signal-to-noise ratio and potentially false positive results.[1][2]

Common Causes:

  • Fixation: Aldehyde fixatives like formalin, paraformaldehyde, and glutaraldehyde can react with amines in tissues to form fluorescent Schiff bases.[1][2]

  • Endogenous Molecules: Several native compounds within tissues are naturally fluorescent. These include:

    • Structural Proteins: Collagen and elastin.[2][3]

    • Metabolic Co-factors: NADH and riboflavins.[3][4]

    • Heme Groups: Found in red blood cells, which exhibit broad autofluorescence.[1][3]

    • Lipofuscin: An aggregate of oxidized proteins and lipids that accumulates in aging cells, particularly in the brain and spinal cord, and fluoresces strongly across a wide spectrum.[2][5]

Q2: How can I determine if autofluorescence is a problem in my experiment?

The most straightforward method is to prepare and image an unlabeled control sample .[3] This sample should undergo all the same processing steps as your fully stained samples, including fixation and permeabilization, but without the addition of any fluorescently labeled antibodies or probes. When you image this control, any signal you detect is attributable to autofluorescence. This allows you to assess its intensity and spectral properties, providing a baseline for troubleshooting.[3]

Q3: What are the primary strategies for dealing with autofluorescence?

There are three main approaches to manage autofluorescence, which can be used individually or in combination:

  • Prevention and Reduction (Pre-Acquisition): Modifying sample preparation to prevent the generation of autofluorescence or treating samples to reduce it before imaging.

  • Signal Optimization (During Acquisition): Choosing imaging parameters and reagents that maximize the specific signal relative to the background autofluorescence.

  • Correction and Subtraction (Post-Acquisition): Using software-based methods to computationally remove the autofluorescence signal from the final image.

The workflow below illustrates the decision-making process for tackling autofluorescence.

cluster_pre Pre-Acquisition Strategies cluster_acq Acquisition Strategies cluster_post Post-Acquisition Strategies start Start: Autofluorescence Problem Identified check_fixation Can fixation method be changed? start->check_fixation change_fixation Use non-aldehyde fixative (e.g., cold methanol) check_fixation->change_fixation Yes perfuse Perfuse with PBS to remove blood cells check_fixation->perfuse No change_fixation->perfuse chemical_quench Apply Chemical Quenching (e.g., Sudan Black B, TrueBlack®) perfuse->chemical_quench photobleach Perform Photobleaching chemical_quench->photobleach choose_fluor Optimize Fluorophore Selection photobleach->choose_fluor far_red Use Far-Red/NIR Dyes to avoid AF spectra choose_fluor->far_red bright_fluor Use Brightest Possible Dyes to increase Signal-to-Noise choose_fluor->bright_fluor spectral Acquire multi-channel or spectral data far_red->spectral bright_fluor->spectral unmix Use Spectral Unmixing or Autofluorescence Subtraction spectral->unmix end_node End: Optimized Image unmix->end_node cluster_prep Sample Preparation cluster_quench Quenching Steps cluster_stain Staining Protocol A Deparaffinize & Antigen Retrieval (FFPE) or Fix/Perm (Cryo) B Rinse in PBS A->B C Prepare 1X TrueBlack® in 70% Ethanol D Apply to Section Incubate 30 sec B->D C->D E Rinse with PBS D->E F Blocking Step E->F G Antibody Incubations & Washes F->G H Mount & Image G->H cluster_inputs Required Inputs cluster_process Computational Process cluster_outputs Separated Outputs A Image of Stained Sample (Mixed Signal) E Spectral Unmixing Algorithm A->E B Reference Spectrum: Unlabeled Control (Autofluorescence) B->E C Reference Spectrum: Fluorophore 1 C->E D Reference Spectrum: Fluorophore 2 D->E F Clean Image: Autofluorescence Channel E->F G Clean Image: Fluorophore 1 Channel E->G H Clean Image: Fluorophore 2 Channel E->H

References

Technical Support Center: Enhancing the Bioavailability of Perezone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perezone and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound and its derivatives?

This compound and its derivatives are often lipophilic ("fat-loving") and exhibit poor water solubility.[1][2] This low aqueous solubility is a primary factor limiting their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.[1] Consequently, poor solubility leads to low oral bioavailability, meaning a significant fraction of the administered dose may not reach systemic circulation to exert its therapeutic effect.[1][3]

Q2: What are the promising formulation strategies to enhance the bioavailability of this compound derivatives?

Several advanced formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound derivatives. These include:

  • Nanoparticle-based Delivery Systems: Encapsulating this compound derivatives into nanoparticles can improve their solubility and dissolution rate.[4] Promising nanocarriers include:

    • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and enhancing absorption.[4]

    • Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer advantages like controlled release and improved stability.[5]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[6] They can encapsulate poorly soluble drugs like this compound derivatives, forming inclusion complexes that significantly increase their aqueous solubility and dissolution.[6][7]

Q3: Are there any this compound derivatives with inherently better absorption potential?

Yes, chemical modification of the parent this compound molecule can lead to derivatives with improved pharmacokinetic properties. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on this compound angelate have shown that it has a reasonable probability of being well-absorbed and a high probability of permeating cells. This suggests that derivatization can be a viable strategy to enhance bioavailability.

Q4: How do I choose the most suitable bioavailability enhancement strategy for my specific this compound derivative?

The choice of strategy depends on several factors, including the physicochemical properties of your specific derivative (e.g., solubility, logP), the desired release profile, and the intended therapeutic application. A logical workflow for selecting a strategy is outlined below.

G cluster_0 Strategy Selection Workflow Characterize Derivative Physicochemical Characterization (Solubility, LogP, Stability) Define Goals Define Therapeutic Goals (e.g., rapid onset, sustained release) Characterize Derivative->Define Goals Input Initial Screening Initial Formulation Screening Define Goals->Initial Screening Guides Liposomes Liposomes Initial Screening->Liposomes SLNs Solid Lipid Nanoparticles (SLNs) Initial Screening->SLNs Cyclodextrins Cyclodextrin Complexes Initial Screening->Cyclodextrins InVitro In Vitro Characterization (Encapsulation Efficiency, Drug Release, Stability) Liposomes->InVitro SLNs->InVitro Cyclodextrins->InVitro InVivo In Vivo Bioavailability Studies InVitro->InVivo Promising candidates Optimization Formulation Optimization InVivo->Optimization Feedback Optimization->Initial Screening Iterate

Caption: Workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue Encountered Potential Cause Troubleshooting Steps
Low encapsulation efficiency of this compound derivative in liposomes. 1. Poor affinity of the derivative for the lipid bilayer. 2. Suboptimal lipid composition. 3. Incorrect drug-to-lipid ratio. 4. Inefficient preparation method.1. Modify Lipid Composition: Include charged lipids (e.g., DSPG) to enhance interaction with polar moieties of the derivative. Add cholesterol to increase bilayer rigidity and drug retention. 2. Optimize Drug-to-Lipid Ratio: Perform experiments with varying molar ratios (e.g., 1:10, 1:20, 1:50) to find the optimal loading capacity. 3. Refine Preparation Method: Ensure the temperature during hydration is above the phase transition temperature of the lipids. Optimize sonication or extrusion parameters (time, power, cycles) to ensure proper vesicle formation.
Precipitation of this compound derivative during cyclodextrin complexation. 1. Exceeding the complexation capacity of the cyclodextrin. 2. Inappropriate cyclodextrin type for the derivative's molecular geometry. 3. Incorrect pH or temperature of the medium.1. Determine Stoichiometry: Use methods like the continuous variation method (Job's plot) to determine the optimal molar ratio for complexation. 2. Screen Different Cyclodextrins: Test various cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD) as their cavity sizes and substituent groups can influence complexation efficiency.[8] 3. Adjust pH and Temperature: Optimize the pH of the aqueous solution to ensure the derivative is in a form that favors inclusion. Gently heating the solution during complexation can also improve solubility and complex formation.
Instability of Solid Lipid Nanoparticles (SLNs) leading to aggregation. 1. Insufficient surfactant concentration. 2. Inappropriate surfactant type. 3. Ostwald ripening or particle growth during storage.1. Optimize Surfactant Concentration: Increase the concentration of the surfactant to provide adequate surface coverage and electrostatic/steric stabilization. 2. Select a Suitable Surfactant: Use a combination of surfactants (e.g., Tween 80 and Poloxamer 188) to enhance stability. 3. Storage Conditions: Store the SLN dispersion at a low temperature (e.g., 4°C) to minimize lipid crystallization and particle growth.
Inconsistent results in in vivo bioavailability studies. 1. Variability in animal models (age, weight, fed/fasted state). 2. Inadequate dosing and sampling protocol. 3. Analytical method not sensitive enough.1. Standardize Animal Studies: Use animals of the same sex, age, and weight range. Control the feeding state (fasted overnight) before dosing to reduce variability in gastrointestinal transit and absorption. 2. Refine Dosing and Sampling: Ensure accurate oral gavage technique. Optimize the blood sampling time points to capture the Cmax and the elimination phase accurately. 3. Validate Analytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the this compound derivative in plasma. Ensure the limit of quantification is sufficient to measure low concentrations.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Derivative-Loaded Liposomes by Thin-Film Hydration

This protocol is adapted from methodologies used for other hydrophobic anticancer drugs.[10]

Materials:

  • This compound derivative

  • Soy phosphatidylcholine (SPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the this compound derivative, SPC (or DSPC), and cholesterol in a 10:1:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C for SPC) until a thin, dry lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator for 30-60 minutes or a probe sonicator (with caution to avoid overheating) until the suspension becomes clear.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated this compound derivative by ultracentrifugation or size exclusion chromatography.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (%EE):

    • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • Separate the free drug from the liposomes by ultracentrifugation. Measure the drug concentration in the supernatant and the total drug concentration after disrupting the liposomes with a suitable solvent (e.g., methanol).

Protocol 2: Preparation of this compound Derivative-Cyclodextrin Inclusion Complexes by Kneading Method

This method is a simple and solvent-efficient way to prepare inclusion complexes.[6]

Materials:

  • This compound derivative

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Determination:

    • Based on preliminary studies (e.g., phase solubility analysis), determine the optimal molar ratio of the this compound derivative to cyclodextrin (commonly 1:1).

  • Kneading:

    • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

    • Gradually add the this compound derivative to the paste while triturating with the pestle.

    • Knead the mixture for 45-60 minutes, adding small amounts of water as needed to maintain a paste-like consistency.

  • Drying and Sieving:

    • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

Characterization:

  • Complex Formation: Confirm complex formation using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD).

  • Solubility Enhancement: Determine the aqueous solubility of the complex and compare it to that of the free this compound derivative.

Protocol 3: Preparation of this compound Derivative-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is adapted from methods used for delivering hydrophobic compounds.[11][12]

Materials:

  • This compound derivative

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Distilled water

  • High-speed homogenizer

  • Ultrasonicator

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature 5-10°C above its melting point.

    • Dissolve the this compound derivative in the molten lipid.

    • In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-speed homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

    • Further reduce the particle size by sonicating the pre-emulsion using a probe sonicator.

  • Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Measure using DLS.

  • Entrapment Efficiency (%EE): Similar to liposomes, separate the free drug by ultracentrifugation of the SLN dispersion.

  • Drug Loading (%DL):

    • %DL = (Weight of drug in SLNs / Total weight of SLNs) x 100

Quantitative Data Summary

The following tables summarize hypothetical but plausible quantitative data based on studies with structurally similar quinone compounds. These tables should be used as a reference for expected outcomes when applying these techniques to this compound derivatives.

Table 1: Physicochemical Properties of this compound Derivative Formulations

Formulation TypeThis compound DerivativeAverage Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
LiposomesThis compound Angelate120 ± 15-25 ± 585 ± 7
SLNsThis compound150 ± 20-18 ± 490 ± 5
Cyclodextrin ComplexAmino-perezoneN/AN/AN/A

Table 2: In Vitro Dissolution and In Vivo Bioavailability Data

FormulationDissolution Rate Enhancement (fold increase vs. free drug)In Vivo Relative Bioavailability (fold increase vs. free drug)
Free this compound Derivative11
Liposomal Formulation53-4
SLN Formulation84-6
Cyclodextrin Complex102-3

Signaling Pathways and Experimental Workflows

G cluster_0 Oral Absorption Pathway of this compound Formulations Oral Admin Oral Administration of This compound Formulation Disintegration Disintegration & Dissolution in GI Tract Oral Admin->Disintegration Absorption Absorption across Intestinal Epithelium Disintegration->Absorption Enhanced Solubility First Pass First-Pass Metabolism (Liver) Absorption->First Pass Systemic Systemic Circulation First Pass->Systemic Bioavailable Fraction

Caption: Simplified pathway of oral drug absorption.

G cluster_1 In Vivo Bioavailability Study Workflow Animal Model Select Animal Model (e.g., Sprague-Dawley rats) Dosing Oral Administration of Formulation vs. Control Animal Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK Analysis Bioavailability Calc Calculate Relative Bioavailability PK Analysis->Bioavailability Calc

Caption: Workflow for an in vivo bioavailability study.

References

Validation & Comparative

A Comparative Analysis of Perezone and its Angelate Derivative in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of perezone, a naturally occurring sesquiterpenoid quinone, and its synthetically derived angelate ester. The focus of this comparison is on their differential cytotoxic effects on cancer cells, underpinned by experimental data from in vitro studies.

Overview of Compounds

This compound is a phytochemical found in the roots of plants from the genus Acourtia. It has garnered scientific interest for its diverse biological activities, including its potential as an anticancer agent.[1][2][3] The angelate derivative of this compound is a modified version of the natural product, designed to potentially enhance its therapeutic properties. Both compounds have been shown to induce apoptosis in various cancer cell lines, with their primary mechanisms of action attributed to the inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1) and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2][4]

Comparative Cytotoxicity

Experimental data consistently demonstrates that the angelate derivative of this compound exhibits significantly greater cytotoxic activity against cancer cells compared to the parent compound, this compound. This enhanced potency is particularly notable in glioblastoma multiforme (GBM) cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundU373 (Glioblastoma)51.20[2][5]
This compound AngelateU373 (Glioblastoma)6.44[2][5]
This compoundK562 (Leukemia)Not explicitly stated, but induces cell death[1]
This compoundPC-3 (Prostate Cancer)Not explicitly stated, but induces cell death[1]
This compoundHCT-15 (Colorectal Cancer)Not explicitly stated, but induces cell death[1]
This compoundSKLU-1 (Lung Cancer)Not explicitly stated, but induces cell death[1]
This compound Phenyl Glycine DerivativeU-251 (Astrocytoma)2.60 ± 1.69[6][7]
This compoundU-251 (Astrocytoma)6.83 ± 1.64[6][7]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The this compound angelate also displays a favorable selectivity profile, showing lower cytotoxicity in normal rat glial cells (IC50 = 173.66 μM) compared to glioblastoma cells.[2][5] This suggests a wider therapeutic window for the angelate derivative. Furthermore, another derivative, phenyl glycine this compound, has also shown greater cytotoxic efficacy than this compound in an astrocytoma cell line and demonstrated lower acute toxicity in vivo.[6][7]

Mechanism of Action: A Comparative Overview

Both this compound and its angelate derivative induce apoptosis through a dual mechanism involving PARP-1 inhibition and the generation of reactive oxygen species (ROS).[1][2]

PARP-1 Inhibition:

  • This compound has been identified as a PARP-1 inhibitor with an IC50 of 181.5 μM.[1]

  • The this compound angelate derivative is a significantly more potent PARP-1 inhibitor, with a reported IC50 of 5.25 μM.[2][5]

Induction of Oxidative Stress:

Both compounds lead to an increase in intracellular ROS levels, which contributes to their cytotoxic effects.[1][2] Cancer cells, which often have a higher basal level of ROS, are more susceptible to further ROS insults, providing a degree of selectivity for these compounds.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound and its angelate derivative, along with a typical experimental workflow for their evaluation.

G cluster_0 Cellular Environment cluster_1 Intracellular Effects This compound / Angelate Derivative This compound / Angelate Derivative Cancer Cell Cancer Cell This compound / Angelate Derivative->Cancer Cell Cellular Uptake ROS Increased ROS Production Cancer Cell->ROS PARP1 PARP-1 Inhibition Cancer Cell->PARP1 DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway of this compound and its derivatives.

G cluster_workflow Experimental Workflow cluster_moa A Cell Culture (e.g., U373 Glioblastoma) B Treatment with This compound or Angelate Derivative A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C E Mechanism of Action Studies B->E D Determine IC50 Values C->D F ROS Detection Assay E->F G PARP-1 Inhibition Assay E->G H Apoptosis Assay (e.g., Flow Cytometry) E->H

References

A Comparative Analysis of Perezone from Diverse Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Perezone, a naturally occurring sesquiterpenoid quinone, has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily isolated from the roots of plants belonging to the Acourtia genus, this compound and its derivatives have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of this compound from different species, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways to support further research and drug development.

Extraction and Yield of this compound: A Comparative Overview

The primary sources of this compound are various species of the genus Acourtia, endemic to Mexico.[2] The yield of this compound can vary significantly depending on the species and the extraction method employed. Modern, "green" extraction techniques have been shown to improve yields and reduce extraction times compared to conventional methods.

Table 1: Comparative Yield of this compound from Acourtia Species using Different Extraction Methods

SpeciesExtraction MethodYield (%)Reference(s)
Acourtia platyphyllaConventional (Mantle Heating with n-hexane)1.65[3]
Acourtia platyphyllaNear-Infrared (NIR) Irradiationup to 6.27[3]
Acourtia platyphyllaMicrowave Irradiationup to 2.99[3]
Acourtia platyphyllaSupercritical CO₂up to 2.50[3]
Acourtia cordataMaceration with n-hexane (wild plants)~7.65[4]
Acourtia cordataIn vitro cultured roots~0.52[5]
Acourtia cordataEx vitro cultured roots (31 weeks)~4.36[5]

Comparative Biological Activities of this compound and Its Derivatives

The biological activities of this compound have been extensively studied, particularly its efficacy against various cancer cell lines. Comparative studies have also been conducted on its derivatives, revealing structure-activity relationships that can inform the design of novel therapeutic agents.

Anticancer Activity

This compound and its analogs exert their cytotoxic effects through the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS) and the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).[6] This dual mechanism makes it a compound of interest for cancer therapy.

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of this compound and Its Derivatives against Various Cancer Cell Lines

CompoundU-251 (Glioblastoma)K562 (Leukemia)PC-3 (Prostate)HCT-15 (Colorectal)SKLU-1 (Lung)Reference(s)
This compound6.83----[7]
Phenyl glycine this compound2.60----[7]
This compound-See belowSee belowSee belowSee below[5]
Isothis compound-See belowSee belowSee belowSee below[5]
This compound Derivative 3a---7.5-[5]
This compound Derivative 3h-4.5---[5]

Note: Specific IC₅₀ values for this compound and isothis compound against K562, PC-3, HCT-15, and SKLU-1 were not explicitly provided in a comparable format in the cited literature, but this compound was reported to be more potent than its isomer, isothis compound.[1]

Anti-inflammatory and Antimicrobial Activities

While less extensively quantified in comparative studies, this compound has also demonstrated anti-inflammatory and antimicrobial properties. Its anti-inflammatory effects are attributed, in part, to the inhibition of cyclooxygenase (COX) enzymes.[8] Limited data is available for the antimicrobial activity of this compound against specific strains.

Table 3: Anti-inflammatory and Antimicrobial Activity of this compound

ActivityTargetMetricValueReference(s)
Anti-inflammatoryCOX-2-Predicted to have inhibitory activity[8]
AntimicrobialStaphylococcus aureusMIC--
AntimicrobialEscherichia coliMIC--
AntimicrobialCandida albicansMIC--

Note: Specific IC₅₀ and MIC values for the anti-inflammatory and antimicrobial activities of this compound from different species are not well-documented in the available literature, representing a gap for future research.

Experimental Protocols

Extraction and Purification of this compound from Acourtia Roots

The following is a generalized protocol for the conventional extraction and purification of this compound.

1. Extraction:

  • Dry and mill the roots of the Acourtia species.

  • Mix the powdered root material with n-hexane (a common solvent-to-solid ratio is 6:1 v/w).

  • Reflux the mixture for approximately 3 hours.[3]

  • Filter the extract and evaporate the solvent under vacuum to obtain the crude this compound extract.

2. Purification (Column Chromatography):

  • Prepare a silica gel column (60-120 mesh is commonly used).[9]

  • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane).

  • Load the dissolved extract onto the column.

  • Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate.[9]

  • Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound crystals.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Plate the desired cancer cell line in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Treatment:

  • Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO).

  • Treat the cells with serial dilutions of the compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Read the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Pro-Apoptotic Signaling Pathway of this compound

This compound's anticancer activity is primarily mediated through the induction of apoptosis. This process involves the generation of reactive oxygen species (ROS), which leads to cellular stress, and the inhibition of PARP-1, an enzyme crucial for DNA repair. The culmination of these events is the activation of caspases, the executioners of apoptosis, and a decrease in mitochondrial membrane potential.[1][4]

Perezone_Signaling_Pathway This compound This compound ROS Increased ROS Production This compound->ROS PARP1 PARP-1 Inhibition This compound->PARP1 DNA_Damage DNA Damage Accumulation ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction (Decreased Membrane Potential) ROS->Mitochondria PARP1->DNA_Damage Caspases Caspase Activation (Caspase-3, -8, -9) DNA_Damage->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Pro-apoptotic signaling pathway of this compound in cancer cells.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and biological evaluation of this compound.

Perezone_Workflow cluster_extraction Extraction & Purification cluster_bioassay Biological Evaluation Plant_Material Acourtia sp. Roots (Dried & Milled) Extraction Solvent Extraction (e.g., n-hexane) Plant_Material->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Pure_this compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Pure_this compound->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC determination) Pure_this compound->Antimicrobial

Caption: General experimental workflow for this compound analysis.

References

Perezone's Cytotoxicity: A Comparative Analysis in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of perezone on normal versus cancer cells, supported by experimental data. This compound, a naturally occurring sesquiterpenoid quinone, has demonstrated promising potential as a selective anticancer agent. This document outlines the differential cytotoxicity, underlying mechanisms of action, and detailed experimental protocols to facilitate further research and development.

Data Presentation: Comparative Cytotoxicity of this compound and Its Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its related compounds in various cancer and normal cell lines, highlighting its selective cytotoxic profile.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference(s)
This compound K562 (Leukemia)Not explicitly stated, but showed dose-dependent cytotoxicityVero (Kidney epithelial)> 400[1]
PC-3 (Prostate)Not explicitly stated, but showed dose-dependent cytotoxicityHuman lymphocytes221.46[1]
HCT-15 (Colorectal)Not explicitly stated, but showed dose-dependent cytotoxicityRat endothelial cells> 400[1]
SKLU-1 (Lung)Not explicitly stated, but showed dose-dependent cytotoxicityRat glial cells59.85 ± 0.3[2]
U373 (Glioblastoma)51.20 ± 0.3SVGp12 (Human glial)28.54 ± 1.59[3][4]
U-251 (Astrocytoma)6.83 ± 1.64[3][4]
This compound Angelate U373 (Glioblastoma)6.44 ± 1.6Rat glial cells173.66 ± 1.6[1][2]
Hydroxythis compound monoangelate (OHPer-MAng) MDA-MB-231 (Breast)3.53Vero (Kidney epithelial)313.92[1]
Human lymphocytes221.46[1]
Rat endothelial cells> 400[1]
Phenyl glycine this compound U-251 (Astrocytoma)2.60 ± 1.69SVGp12 (Human glial)31.87 ± 1.54[3][4]

Mechanism of Action: A Dual Approach to Selectivity

This compound's selective cytotoxicity against cancer cells is primarily attributed to two interconnected mechanisms: the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) and the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).

Cancer cells inherently exhibit a higher basal level of ROS compared to normal cells due to their increased metabolic rate.[2] this compound exacerbates this oxidative stress, pushing cancer cells beyond a tolerable threshold and triggering apoptosis.[1][2] Normal cells, with their lower basal ROS levels and more robust antioxidant systems, are better equipped to handle the this compound-induced increase in ROS, thus exhibiting lower cytotoxicity.

Furthermore, this compound has been identified as a PARP-1 inhibitor.[1][5] PARP-1 is a key enzyme in DNA repair, and its inhibition in cancer cells, which often have underlying DNA repair defects, leads to an accumulation of DNA damage and subsequent cell death.[2]

This dual mechanism of elevated ROS production and PARP-1 inhibition creates a synthetic lethal environment preferentially in cancer cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in cancer cells and a typical experimental workflow for assessing its cytotoxicity.

perezone_signaling_pathway cluster_cell Cancer Cell cluster_ros Oxidative Stress cluster_parp PARP-1 Inhibition cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PARP1 PARP-1 This compound->PARP1 cell_cycle_arrest G0/G1 Arrest This compound->cell_cycle_arrest DNA_damage_ros DNA Damage ROS->DNA_damage_ros caspases Caspase Activation DNA_damage_ros->caspases DNA_repair DNA Repair PARP1->DNA_repair Inhibits DNA_damage_parp DNA Damage DNA_repair->DNA_damage_parp Prevents DNA_damage_parp->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

experimental_workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start: Cell Culture (Normal & Cancer Lines) treatment This compound Treatment (Varying Concentrations) start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation mtt MTT Assay (Viability/IC50) incubation->mtt flow_apoptosis Flow Cytometry (Annexin V/PI - Apoptosis) incubation->flow_apoptosis flow_cell_cycle Flow Cytometry (PI - Cell Cycle) incubation->flow_cell_cycle ros_assay ROS Measurement (e.g., DCFH-DA) incubation->ros_assay parp_assay PARP-1 Inhibition Assay incubation->parp_assay analysis Data Analysis & Comparison mtt->analysis flow_apoptosis->analysis flow_cell_cycle->analysis ros_assay->analysis parp_assay->analysis

Caption: General experimental workflow for evaluating this compound's cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

    • Remove the medium and add 100-200 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • 6-well plates

    • This compound stock solution

    • Cold 70% ethanol

    • PBS

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Culture and treat cells with this compound as described for the apoptosis assay.

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the levels of intracellular ROS using a fluorescent probe.

  • Materials:

    • Black 96-well plates or 6-well plates

    • This compound stock solution

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

    • HBSS (Hank's Balanced Salt Solution) or PBS

    • Fluorescence microplate reader or flow cytometer

  • Protocol:

    • Seed cells in appropriate plates.

    • Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

    • Wash the cells with HBSS or PBS to remove excess probe.

    • Treat the cells with this compound.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a microplate reader or analyze by flow cytometry.

PARP-1 Inhibition Assay

This assay determines the inhibitory effect of this compound on PARP-1 activity.

  • Materials:

    • PARP-1 Assay Kit (commercially available, e.g., from BPS Bioscience or similar)

    • This compound stock solution

    • PARP-1 enzyme

    • Histones (or other PARP-1 substrate)

    • NAD+

    • Activated DNA

    • Microplate reader

  • Protocol:

    • Follow the specific instructions provided with the commercial PARP-1 assay kit.

    • Typically, the assay involves incubating the PARP-1 enzyme with its substrates (histones, NAD+, activated DNA) in the presence of various concentrations of this compound.

    • The activity of PARP-1 is then measured, often through the quantification of biotinylated PAR incorporated onto histones, which can be detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

    • The results are used to calculate the IC50 value of this compound for PARP-1 inhibition.[6]

References

Perezone's Antimicrobial Potential: An Unfolding Narrative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual frontier. Perezone, a naturally occurring sesquiterpenoid quinone, has emerged as a compound of interest, primarily for its cytotoxic effects against cancer cells. However, historical data suggests a potential antimicrobial spectrum that warrants further investigation. This guide provides a comparative overview of the currently available information on this compound's antimicrobial activity, highlighting the need for modern, quantitative studies to fully elucidate its potential in combating microbial infections.

While extensive contemporary research on this compound's antimicrobial properties is limited, a foundational patent from 1969 provides the primary historical evidence of its activity. This early work indicated that an extract containing this compound demonstrated efficacy against a panel of clinically relevant microorganisms, including the Gram-positive bacterium Staphylococcus aureus, the yeast Candida albicans, and the Gram-positive bacterium Streptococcus pyogenes.

Comparative Antimicrobial Spectrum of this compound (Qualitative)

The following table summarizes the qualitative antimicrobial spectrum of this compound based on historical data. It is crucial to note the absence of quantitative data, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition measurements, in the available literature. This stands in contrast to well-established antibiotics, for which extensive quantitative data is readily accessible.

MicroorganismTypeThis compound Activity (Historical Data)Common Alternative Antibiotics
Staphylococcus aureusGram-positive bacteriumEffectiveVancomycin, Linezolid, Daptomycin
Streptococcus pyogenesGram-positive bacteriumEffectivePenicillin, Amoxicillin, Clindamycin
Candida albicansYeast (Fungus)EffectiveFluconazole, Amphotericin B, Caspofungin

Experimental Protocols: A Call for Modern Methodologies

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

  • Pure this compound compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (growth control, no antimicrobial)

  • Negative control (sterility control, no inoculum)

  • Reference antibiotics (e.g., vancomycin for S. aureus, penicillin for S. pyogenes, fluconazole for C. albicans)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the microbial inoculum to each well containing the serially diluted this compound and control wells.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that shows no visible growth.

Agar Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative assessment of antimicrobial susceptibility and can be used for initial screening.

Objective: To determine the susceptibility of a microorganism to this compound by measuring the diameter of the zone of growth inhibition.

Materials:

  • Pure this compound compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Reference antibiotic disks

Procedure:

  • Prepare a standardized inoculum of the test microorganism and uniformly streak it onto the surface of an agar plate using a sterile swab to create a lawn of growth.

  • Impregnate sterile filter paper disks with a known concentration of this compound.

  • Aseptically place the this compound-impregnated disks, along with control antibiotic disks and a blank disk (solvent control), onto the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions.

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

This compound's Putative Mechanism of Action: A Hypothesis

While the precise antimicrobial mechanism of this compound is not well-defined, its known biological activities in other contexts offer clues. In cancer cell lines, this compound is known to induce apoptosis through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) and the generation of reactive oxygen species (ROS). It is plausible that a similar mechanism could be at play in its antimicrobial action.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis PerezonePrep Prepare this compound Stock and Serial Dilutions MIC_Assay Broth Microdilution (MIC) PerezonePrep->MIC_Assay Disk_Assay Agar Disk Diffusion PerezonePrep->Disk_Assay InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->MIC_Assay InoculumPrep->Disk_Assay MIC_Readout Determine MIC Value MIC_Assay->MIC_Readout Zone_Measurement Measure Zone of Inhibition Disk_Assay->Zone_Measurement

Future Directions and Conclusion

The historical data on this compound's antimicrobial activity against S. aureus, S. pyogenes, and C. albicans is a compelling starting point. However, to advance this compound as a potential antimicrobial candidate, rigorous and systematic investigation is imperative. Future research should focus on:

  • Quantitative Antimicrobial Susceptibility Testing: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of pure this compound against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its antimicrobial effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

Perezone Analogs as Potent PARP-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitory activity of perezone and its analogs. The information presented herein is compiled from recent preclinical studies and aims to facilitate the evaluation of these compounds as potential therapeutic agents. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.

Data Presentation: PARP-1 Inhibitory Activity

The following table summarizes the in vitro PARP-1 inhibitory activity of this compound and several of its natural and synthetic analogs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor.

CompoundTypePARP-1 IC50 (µM)
This compoundNatural Product181.5[1]
This compound AngelateNatural Analog5.25[2][3]
Hydroxythis compoundNatural Analog320.3[4]
Hydroxythis compound MonoangelateNatural Analog28.7[4]
Sulfur Derivative 8Synthetic Analog5.205[4]
Sulfur Derivative 9 Synthetic Analog 0.317 [4][5][6]
Sulfur Derivative 10Synthetic Analog0.320[4]
OlaparibReference Drug0.0055[3]

Experimental Protocols

The PARP-1 inhibitory activity of the this compound analogs was determined using a commercially available colorimetric assay kit.

Assay Kit: PARP-1 Colorimetric Assay Kit (BPS Bioscience, Catalog No. 80580)[3].

Principle: This assay measures the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins, a reaction catalyzed by PARP-1. The assay quantifies the amount of biotinylated PAR incorporated onto histone-coated plates, which is then detected by streptavidin-HRP and a colorimetric substrate.

Detailed Methodology:

  • Plate Preparation: A 96-well microtiter plate was coated with 50 µL of histone solution per well and incubated overnight at 4°C or for 90 minutes at 30°C. The plate was then washed three times with a PBST buffer (1x PBS with 0.05% Tween 20). Following the wash, the wells were blocked with 200 µL of blocking buffer for at least 90 minutes at room temperature and then washed again three times with PBST[2][5].

  • Inhibitor and Enzyme Preparation: The this compound analogs (test inhibitors) were prepared in a solution containing no more than 10% DMSO. 5 µL of the inhibitor solution was added to the designated "Test Inhibitor" wells. For the "Positive Control" and "Blank" wells, 5 µL of the inhibitor buffer without the inhibitor was added[5].

  • Ribosylation Reaction: A master mix was prepared containing 10x PARP buffer, 10x PARP Assay mixture, activated DNA, and distilled water. 25 µL of this master mix was added to each well. The enzymatic reaction was initiated by adding the PARP-1 enzyme to all wells except the "Blank". The plate was then incubated at room temperature for 1 hour[2][5].

  • Detection: After the reaction, the plate was washed three times with PBST. A 1:50 dilution of Streptavidin-HRP in blocking buffer was prepared, and 50 µL was added to each well, followed by a 30-minute incubation at room temperature. The plate was washed again three times with PBST. Finally, 100 µL of the colorimetric HRP substrate was added to each well. The plate was incubated at room temperature until a blue color developed in the positive control well (typically 15-20 minutes). The reaction was stopped by adding 100 µL of 1 M HCl, and the absorbance was read at 450 nm using a microplate reader[2][5].

  • Data Analysis: The IC50 values were calculated from the concentration-response curves, representing the concentration of the inhibitor required to reduce the PARP-1 activity by 50%.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the in vitro PARP-1 inhibition assay.

experimental_workflow cluster_plate_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection HistoneCoating Histone Coating Wash1 Wash HistoneCoating->Wash1 Blocking Blocking Wash1->Blocking Wash2 Wash Blocking->Wash2 AddInhibitor Add Inhibitor/Control Wash2->AddInhibitor AddMasterMix Add Master Mix AddInhibitor->AddMasterMix AddEnzyme Add PARP-1 Enzyme AddMasterMix->AddEnzyme Incubate1hr Incubate (1 hr) AddEnzyme->Incubate1hr Wash3 Wash Incubate1hr->Wash3 AddStrep_HRP Add Streptavidin-HRP Wash3->AddStrep_HRP Incubate30min Incubate (30 min) AddStrep_HRP->Incubate30min Wash4 Wash Incubate30min->Wash4 AddSubstrate Add HRP Substrate Wash4->AddSubstrate ReadAbsorbance Read Absorbance (450 nm) AddSubstrate->ReadAbsorbance

Caption: Experimental workflow for the PARP-1 colorimetric assay.

Proposed Signaling Pathway of this compound Analogs

This diagram outlines the proposed mechanism of action for this compound analogs in inducing cancer cell death.

signaling_pathway This compound This compound Analogs (Quinones) Nox4 Nox4 / NQO1 This compound->Nox4 activates This compound->Inhibition ROS ↑ Reactive Oxygen Species (ROS) Nox4->ROS DNADamage DNA Damage (Single-Strand Breaks) ROS->DNADamage PARP1 PARP-1 Activation DNADamage->PARP1 Apoptosis Apoptosis DNADamage->Apoptosis induces DNARepair DNA Repair PARP1->DNARepair PARP1->Apoptosis inhibition leads to DNARepair->Apoptosis prevents Inhibition->PARP1

Caption: Proposed signaling pathway for this compound analog-induced apoptosis.

Conclusion

The presented data indicate that this compound and its analogs are a promising class of PARP-1 inhibitors. Notably, synthetic modifications, particularly the introduction of sulfur-containing moieties, have led to analogs with significantly enhanced inhibitory potency compared to the parent compound. The pro-apoptotic effects of these compounds appear to be mediated through a dual mechanism involving the induction of oxidative stress and the subsequent inhibition of PARP-1-mediated DNA repair[4][6][7]. Further investigation into the structure-activity relationships and in vivo efficacy of these analogs is warranted to explore their full therapeutic potential.

References

Perezone's Impact on Mitochondrial Function: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of perezone's effects on mitochondrial function against well-established mitochondrial modulators, carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). The information is compiled from peer-reviewed scientific literature to support research and drug development endeavors.

At a Glance: this compound vs. Classical Uncouplers

This compound, a naturally occurring sesquiterpenoid quinone, modulates mitochondrial function through mechanisms distinct from classical protonophore uncouplers like CCCP and FCCP. While all three compounds impact the mitochondrial electron transport chain (ETC) and membrane potential, their modes of action and resulting bioenergetic profiles differ significantly. This compound primarily acts as an ETC inhibitor, particularly at lower temperatures, and can also facilitate electron transfer in coenzyme Q10 deficient models.[1] In contrast, CCCP and FCCP are potent protonophores that uncouple oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane.

Quantitative Comparison of Mitochondrial Function

The following tables summarize the quantitative effects of this compound, CCCP, and FCCP on key parameters of mitochondrial function. It is important to note that comprehensive dose-response data for this compound is limited in the public domain.

Table 1: Effect on Mitochondrial Oxygen Consumption Rate (OCR)

CompoundConcentrationCell/Mitochondria TypeSubstrateTemperature (°C)% Change in OCRReference
This compound 50 µMRat liver mitochondriaValinomycin-induced20↓ 80-90%[1]
50 µMRat liver mitochondriaValinomycin-induced35No inhibition[1]
CCCP 100 nMRat liver mitochondriaSuccinateNot Specified↑ ~250%
FCCP 10-1000 nMIsolated rat ventricular myocytesNot SpecifiedNot SpecifiedDose-dependent ↑[2]
0.04 µM (EC50)Intact mouse liver mitochondriaSuccinateNot Specified↑ (Uncoupling)[3]
10 µMHEK293T cellsNot SpecifiedNot Specified↓ ~30% (after 1h preincubation)[3]

Table 2: Effect on Mitochondrial Membrane Potential (ΔΨm)

CompoundConcentrationCell Type% of Cells with Low ΔΨmReference
This compound 6.25 µMK562~20%
12.5 µMK562~40%
25 µMK562~60%
50 µMK562~85%
100 µMK562~95%
CCCP Dose-dependentVariousInduces depolarization
FCCP 100 nMIsolated rat ventricular myocytesNo significant change[2]
300 nMIsolated rat ventricular myocytesSignificant depolarization[2]

Table 3: Effect on ATP Synthesis and Reactive Oxygen Species (ROS) Production

CompoundEffect on ATP SynthesisEffect on ROS ProductionReference
This compound Inhibition (secondary to ETC inhibition)↑ (Concentration-dependent)[4]
CCCP Inhibition (due to uncoupling)
FCCP Inhibition (due to uncoupling)

Signaling Pathways and Mechanisms of Action

This compound's Dual Role in the Electron Transport Chain

This compound exhibits a complex interaction with the mitochondrial electron transport chain. It can act as an inhibitor, likely at or near the Coenzyme Q binding sites of Complex I and/or Complex III.[1] However, it can also act as an electron carrier, shuttling electrons in Coenzyme Q-deficient systems.[1] This dual functionality suggests a mechanism dependent on the specific experimental conditions and the redox state of the ETC.

Perezone_ETC_Interaction cluster_perezone_carrier This compound as e- carrier (in CoQ deficiency) NADH NADH ComplexI Complex I NADH->ComplexI e- CoQ CoQ ComplexI->CoQ e- This compound This compound ComplexI->this compound e- ProtonGradient Proton Gradient (ΔΨm) ComplexI->ProtonGradient H+ ComplexIII Complex III CoQ->ComplexIII e- CytC Cyt c ComplexIII->CytC e- ComplexIII->ProtonGradient H+ ComplexIV Complex IV CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- ComplexIV->ProtonGradient H+ H2O H2O O2->H2O This compound->ComplexI Inhibition This compound->ComplexIII Inhibition This compound->ComplexIII e- ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP ADP + Pi

Caption: this compound's interaction with the mitochondrial electron transport chain.

Mechanism of Mitochondrial Uncoupling by FCCP and CCCP

FCCP and CCCP are lipophilic weak acids that act as protonophores. They shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthesis. This uncoupling of electron transport from oxidative phosphorylation leads to an increase in oxygen consumption and heat production, with a concomitant decrease in ATP production.

Uncoupler_Mechanism IMS Intermembrane Space (High H+) Uncoupler_H Uncoupler-H+ IMS->Uncoupler_H Picks up H+ ProtonGradient Proton Gradient (Dissipated) IMM Inner Mitochondrial Membrane Matrix Mitochondrial Matrix (Low H+) Uncoupler_H->Matrix Diffuses across IMM Uncoupler_neg Uncoupler- Uncoupler_H->Uncoupler_neg Releases H+ Uncoupler_neg->IMS Returns to IMS ETC Electron Transport Chain ETC->IMS H+ pumping OCR Oxygen Consumption ↑ ETC->OCR ATP_Synthase ATP Synthase ATP ATP Synthesis ↓ ATP_Synthase->ATP

Caption: Mechanism of mitochondrial uncoupling by protonophores like FCCP and CCCP.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

Principle: The rate of oxygen consumption is a key indicator of mitochondrial respiration. It can be measured in isolated mitochondria or intact cells using polarography with a Clark-type electrode or fluorescence-based sensors (e.g., Seahorse XF Analyzer).

Workflow:

OCR_Workflow Start Prepare isolated mitochondria or cell suspension Add_to_Chamber Add to sealed, temperature-controlled respirometer chamber with respiration buffer Start->Add_to_Chamber Equilibrate Equilibrate and measure basal respiration Add_to_Chamber->Equilibrate Add_Substrate Add mitochondrial substrate (e.g., pyruvate, malate, succinate) Equilibrate->Add_Substrate Measure_State2 Measure State 2 respiration Add_Substrate->Measure_State2 Add_ADP Add ADP Measure_State2->Add_ADP Measure_State3 Measure State 3 respiration (active) Add_ADP->Measure_State3 Add_Inhibitor Add test compound (this compound, CCCP, FCCP) at various concentrations Measure_State3->Add_Inhibitor Measure_Effect Measure effect on respiration Add_Inhibitor->Measure_Effect Add_Oligomycin Add Oligomycin (ATP synthase inhibitor) to measure proton leak Measure_Effect->Add_Oligomycin Measure_State4o Measure State 4o respiration Add_Oligomycin->Measure_State4o Add_Uncoupler Add uncoupler (e.g., FCCP) to measure maximal respiration Measure_State4o->Add_Uncoupler Measure_Maximal Measure maximal respiration Add_Uncoupler->Measure_Maximal Add_ETC_Inhibitors Add ETC inhibitors (e.g., Rotenone, Antimycin A) to measure non-mitochondrial respiration Measure_Maximal->Add_ETC_Inhibitors Measure_NonMito Measure non-mitochondrial respiration Add_ETC_Inhibitors->Measure_NonMito Analyze Analyze data and calculate respiratory parameters Measure_NonMito->Analyze

Caption: Experimental workflow for measuring mitochondrial oxygen consumption.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential is a key component of the proton-motive force and a critical indicator of mitochondrial health. It can be measured using fluorescent probes like JC-1, which exhibits a fluorescence shift from green to red in healthy, polarized mitochondria.

Workflow:

MMP_Workflow Start Seed cells in a suitable plate for microscopy or flow cytometry Treat_Cells Treat cells with varying concentrations of test compound (this compound, CCCP, FCCP) Start->Treat_Cells Incubate Incubate for the desired time Treat_Cells->Incubate Add_JC1 Add JC-1 staining solution to the cells Incubate->Add_JC1 Incubate_JC1 Incubate in the dark (e.g., 15-30 minutes at 37°C) Add_JC1->Incubate_JC1 Wash Wash cells to remove excess dye Incubate_JC1->Wash Analyze Analyze fluorescence using: - Fluorescence Microscope - Flow Cytometer Wash->Analyze Microscopy Microscope: Capture images of red (J-aggregates) and green (monomers) fluorescence Analyze->Microscopy FlowCytometry Flow Cytometer: Quantify red and green fluorescence intensity per cell Analyze->FlowCytometry Calculate_Ratio Calculate the ratio of red to green fluorescence as an indicator of ΔΨm Microscopy->Calculate_Ratio FlowCytometry->Calculate_Ratio ATP_Workflow Start Culture cells and treat with varying concentrations of test compound Lyse_Cells Lyse cells to release ATP Start->Lyse_Cells Add_Lysate Add cell lysate to the reaction mix Lyse_Cells->Add_Lysate Prepare_Reaction Prepare luciferase reaction mix (luciferase, D-luciferin, buffer) Prepare_Reaction->Add_Lysate Measure_Luminescence Immediately measure luminescence using a luminometer Add_Lysate->Measure_Luminescence Quantify_ATP Quantify ATP in samples by interpolating from the standard curve Measure_Luminescence->Quantify_ATP Standard_Curve Generate a standard curve with known ATP concentrations Standard_Curve->Quantify_ATP Normalize Normalize ATP levels to protein concentration or cell number Quantify_ATP->Normalize ROS_Workflow Start Seed cells in a suitable plate Treat_Cells Treat cells with varying concentrations of test compound Start->Treat_Cells Load_Dye Load cells with DCFH-DA Treat_Cells->Load_Dye Incubate Incubate in the dark (e.g., 30 minutes at 37°C) Load_Dye->Incubate Wash Wash cells to remove excess dye Incubate->Wash Analyze Measure fluorescence intensity using: - Fluorescence Plate Reader - Flow Cytometer - Fluorescence Microscope Wash->Analyze Quantify Quantify the increase in fluorescence, which is proportional to ROS production Analyze->Quantify

References

A Comparative Analysis of Perezone and Other Quinones in the Induction of Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the oxidative stress-inducing properties of perezone, a naturally occurring sesquiterpenoid quinone, with other well-characterized quinones: menadione, doxorubicin, and lawsone. This objective analysis is supported by experimental data on their mechanisms of action, effects on cellular oxidative stress markers, and the signaling pathways they modulate.

Introduction to Quinones and Oxidative Stress

Quinones are a class of organic compounds that are widely distributed in nature and are also synthesized for various applications, including medicinal chemistry. A key feature of many quinones is their ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). This production of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. Oxidative stress can, in turn, cause damage to cellular macromolecules, including lipids, proteins, and DNA, and can trigger various signaling pathways that may lead to either cell survival or cell death.[1] This guide focuses on comparing the oxidative stress-inducing capabilities and mechanisms of this compound against the well-studied quinones menadione, doxorubicin, and lawsone.

Mechanisms of Oxidative Stress Induction

The primary mechanism by which many quinones induce oxidative stress is through redox cycling. This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then transfer an electron to molecular oxygen to form the superoxide radical (O₂⁻•). The quinone is regenerated in the process and can participate in another round of reduction, thus creating a futile cycle that continuously generates ROS.[1]

This compound: This sesquiterpene quinone has been shown to induce apoptosis in cancer cells through mechanisms that include the induction of an oxidative stress state and inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1).[2] The increase in ROS levels in cells treated with this compound suggests its involvement in redox cycling or other ROS-generating pathways.[3]

Menadione (Vitamin K3): Menadione is a classic example of a redox-cycling quinone. It is known to generate superoxide radicals and induce oxidative stress in various cell types.[4][5] This oxidative stress can lead to mitochondrial dysfunction, DNA damage, and activation of cell death pathways, including apoptosis and necrosis.[4][6]

Doxorubicin: This widely used anticancer drug contains a quinone moiety in its structure. Its cardiotoxicity is largely attributed to the generation of ROS through the redox cycling of its semiquinone form, which is formed by mitochondrial enzymes.[7][8] Doxorubicin-induced oxidative stress leads to lipid peroxidation, mitochondrial damage, and activation of apoptotic signaling pathways in cardiomyocytes.[1][9]

Lawsone (2-hydroxy-1,4-naphthoquinone): The active component of henna, lawsone's ability to induce oxidative stress is a subject of ongoing research. While some studies suggest it is a weak redox cycler, others have shown it can generate ROS under specific conditions, leading to effects like hemolytic anemia.[10][11] Its mechanism may also involve the depletion of cellular antioxidants.

Comparative Analysis of Cytotoxicity and Oxidative Stress Induction

The following tables summarize quantitative data on the cytotoxic effects and oxidative stress-related parameters for this compound and the other selected quinones. It is important to note that the experimental conditions (e.g., cell lines, treatment duration) vary between studies, which should be considered when making direct comparisons.

Table 1: Cytotoxicity (IC₅₀ Values)
QuinoneCell LineIC₅₀ (µM)Exposure TimeReference
This compound U-251 (Astrocytoma)6.83 ± 1.6424 h[12][13]
U373 (Glioblastoma)51.20 ± 0.3Not Specified[2][3]
K562 (Leukemia)Not specified, but cytotoxicNot Specified[2]
Menadione Leukemia (multidrug-resistant)13.5 ± 3.6Not Specified[14][15]
Leukemia (parental)18 ± 2.4Not Specified[14][15]
H4IIE (Rat Hepatoma)2524 h[16]
Doxorubicin MDA-MB-231 (Breast Cancer)0.025 (25 nM)12 days[17]
MCF-7 (Breast Cancer)448 h[18]
Lawsone A431 (Epidermoid Carcinoma)3650Not Specified[19]
Table 2: Effects on Oxidative Stress Markers
QuinoneParameterCell Line/SystemEffectQuantitative Data (Example)Reference
This compound ROS ProductionK562IncreasedConcentration-dependent increase[3]
PARP-1 InhibitionU373InhibitionIC₅₀ = 51.20 µM (this compound), 5.25 µM (this compound angelate)[2]
Menadione ROS ProductionNeuronal cellsIncreasedConcentration-dependent increase[8]
SOD ActivitySiHaDecreased~75% reduction at 20 µM after 12h[20]
Catalase ActivityMyoblastsIncreasedSignificant increase with 10 µM menadione[21][22]
Doxorubicin Lipid Peroxidation (MDA)Breast cancer cellsIncreasedMarked increase with 5 µM Dox for 12h[23]
H₂O₂ ProductionBreast cancer cellsIncreasedSignificant increase in MCF-7 and MDA-MB-231[18]
Nrf2 Pathway-ModulatedDOX can inhibit Nrf2 nuclear translocation[1][9]
Lawsone Antioxidant ActivityA431 & 3T3 cellsIncreasedTotal antioxidant activity increased[19]
Nrf2 PathwayKeratinocytesLess enriched compared to AhR activation-[10]

Signaling Pathways in Quinone-Induced Oxidative Stress

Quinone-induced oxidative stress can trigger a variety of cellular signaling pathways, leading to different cellular outcomes.

This compound-Induced Signaling

This compound has been shown to induce apoptosis through both caspase-dependent and caspase-independent mechanisms.[24] The generation of ROS is a key upstream event that can lead to mitochondrial membrane potential disruption and the release of pro-apoptotic factors.[25] Furthermore, this compound's inhibition of PARP-1 can disrupt DNA repair processes, further contributing to cell death.[2]

Perezone_Signaling This compound This compound ROS ROS This compound->ROS PARP1 PARP1 This compound->PARP1 Inhibition Mitochondria Mitochondria ROS->Mitochondria Dysfunction Apoptosis Apoptosis Mitochondria->Apoptosis Intrinsic Pathway DNA_Damage DNA_Damage PARP1->DNA_Damage Impaired Repair DNA_Damage->Apoptosis Menadione_Signaling Menadione Menadione Redox_Cycling Redox_Cycling Menadione->Redox_Cycling ROS ROS Redox_Cycling->ROS ERK ERK (brief) ROS->ERK JNK JNK (sustained) ROS->JNK Mitochondria Mitochondria ROS->Mitochondria Dysfunction Fas_FasL Fas_FasL ROS->Fas_FasL Apoptosis Apoptosis JNK->Apoptosis Mitochondria->Apoptosis Fas_FasL->Apoptosis Doxorubicin_Signaling Doxorubicin Doxorubicin Mitochondria Mitochondria Doxorubicin->Mitochondria Redox Cycling ROS ROS Mitochondria->ROS p53 p53 ROS->p53 Activation Nrf2 Nrf2 ROS->Nrf2 Inhibition of Translocation Bax Bax (pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 Downregulation Cardiomyocyte_Apoptosis Cardiomyocyte_Apoptosis Bax->Cardiomyocyte_Apoptosis Nrf2->Cardiomyocyte_Apoptosis Reduced Antioxidant Defense

References

Safety Operating Guide

Navigating the Safe Disposal of Perezone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste is a critical component of maintaining a safe and compliant work environment. While specific disposal protocols for every compound are not always readily available, a thorough understanding of a substance's chemical properties, coupled with established safety principles, can guide the formulation of a safe disposal plan. This document provides essential guidance on the proper disposal procedures for Perezone, a sesquiterpenic p-benzoquinone, based on its chemical characteristics and general laboratory safety standards.

It is imperative to note that these are general recommendations. All researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with all local, state, and federal regulations.

Chemical and Physical Properties of this compound

A comprehensive understanding of a chemical's properties is fundamental to its safe handling and disposal. This compound is a naturally occurring hydroxyquinone.[1] The following table summarizes key quantitative data for this compound.[2]

PropertyValue
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name 3-hydroxy-5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione
Appearance Yellow-orange crystalline solid[1]
Solubility No data available in the provided results. General solubility should be determined before disposal.

This compound Disposal Protocol

The following step-by-step protocol is a general guideline for the disposal of this compound waste. This procedure is based on standard practices for handling similar chemical compounds in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Waste Characterization: Classify this compound waste based on its form (e.g., solid, in solution) and any potential contaminants.

  • Segregation: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials, especially strong oxidizing agents.[3] A dedicated and clearly labeled waste container should be used.

Step 2: Containerization

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. For solid this compound, a robust plastic or glass container is suitable. For solutions containing this compound, ensure the container material is appropriate for the solvent used.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The name "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed"). While specific hazard statements for this compound were not found, related compounds suggest caution.[3][4]

Step 3: Storage

  • Location: Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • Conditions: The storage area should be cool, dry, and well-ventilated. It should be away from sources of ignition and incompatible materials.

Step 4: Disposal

  • Professional Disposal: Arrange for the pickup and disposal of the this compound waste through your institution's licensed chemical waste management vendor. This ensures that the waste is transported, treated, and disposed of in accordance with all regulatory requirements.

  • Incineration: High-temperature incineration is often the preferred method for the disposal of organic chemical waste.[5]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a general workflow for the proper handling and disposal of chemical waste within a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Chemical Use in Experiment B Identify Waste Type (this compound) A->B C Segregate from Other Waste Streams B->C D Select Compatible Container C->D E Properly Label Container (Name, Date, Hazards) D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Licensed Waste Vendor F->G H Final Disposal (e.g., Incineration) G->H

General workflow for laboratory chemical waste disposal.

Safety and Environmental Considerations

While specific data on this compound's environmental fate and toxicity are not detailed in the provided search results, it is prudent to handle it as a compound with potential environmental hazards. Quinones, as a class, can be reactive and may have toxic effects on aquatic life. Therefore, preventing its release into the environment is a primary concern.

Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves

By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Perezone

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Perezone in a laboratory setting. The following procedural guidance is based on established best practices for handling quinone-containing compounds and is intended to ensure a safe research environment.

Hazard Summary

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.

Protection TypeEquipmentSpecificationPurpose
Eye and Face Protection Safety Goggles and/or Face ShieldChemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133.[7] A face shield should be worn over safety goggles when there is a significant risk of splashes.To protect against splashes and airborne particles that could cause serious eye damage.
Skin and Body Protection Chemical-Resistant Lab Coat or CoverallsA lab coat made of a low-permeability fabric should be worn. For larger quantities or when there is a higher risk of splashes, a chemical-resistant apron or coveralls are recommended.[5]To prevent skin contact, which may cause irritation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[8] For prolonged or high-risk procedures, consider double-gloving.[9]To protect hands from direct contact and potential skin irritation.
Respiratory Protection Air-Purifying RespiratorA NIOSH-approved half-mask or full-face respirator with organic vapor cartridges and particulate filters (e.g., OV/P100) should be used in poorly ventilated areas or when generating dust or aerosols.[10]To prevent irritation of the respiratory tract.

Operational Plan

A clear and well-defined plan for the handling of this compound is essential for laboratory safety and regulatory compliance.

Preparation
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation risk.

  • Ventilation: Ensure adequate ventilation in the work area.[1][3]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.[5][7]

  • Spill Kit: A spill kit appropriate for chemical spills should be available.

Handling the Compound
  • Donning PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: When weighing or transferring the solid compound, do so carefully to avoid generating dust.[10] Use appropriate tools, such as a spatula and weighing paper, inside a chemical fume hood.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[5]

  • No Open Flames: Do not handle this compound near open flames or other ignition sources.[1]

Post-Handling
  • Decontamination: Decontaminate all surfaces and equipment used for handling this compound.

  • PPE Removal: Properly remove and dispose of PPE as contaminated waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Protocol
Solid this compound Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coat) Bag and seal in a labeled hazardous waste bag.
Solvent Waste Collect in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Note: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Experimental Workflow & Safety Checkpoints

The following diagram illustrates a logical workflow for safely incorporating this compound into experimental protocols, emphasizing critical safety checkpoints.

Perezone_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) check_ppe Verify PPE Availability and Condition don_ppe Don All Required PPE check_ppe->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer prepare_solution Prepare Solution weigh_transfer->prepare_solution decontaminate Decontaminate Surfaces and Equipment prepare_solution->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste Collect All Contaminated Waste in Labeled Containers wash_hands->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: A workflow diagram illustrating the key safety stages for working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perezone
Reactant of Route 2
Perezone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.